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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Tyrphostin 47

For Researchers, Scientists, and Drug Development Professionals Executive Summary Tyrphostin 47, also known as AG 1478, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin 47, also known as AG 1478, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a critical tool in cell biology and cancer research to probe the intricacies of signal transduction pathways. This guide provides a comprehensive overview of Tyrphostin 47's mechanism of action, its effects on downstream cellular signaling, its broader biological implications, and standardized protocols for its experimental validation. By competitively binding to the ATP-binding site of the EGFR's kinase domain, Tyrphostin 47 effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of key downstream pathways such as the Ras/MAPK and PI3K/Akt signaling cascades. This inhibitory action leads to the suppression of cell proliferation and survival, making it a subject of interest in oncology research.

Introduction: The Significance of Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrate proteins. This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signaling events that regulate a multitude of cellular processes, including growth, differentiation, metabolism, and motility.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation. Aberrant activation of EGFR is a hallmark of many human cancers, leading to uncontrolled cell proliferation and survival. Consequently, the development of specific EGFR inhibitors has been a major focus of cancer drug discovery. Tyrphostins are a class of synthetic compounds designed to inhibit the activity of PTKs. Tyrphostin 47 is a highly selective inhibitor of EGFR, making it an invaluable tool for dissecting EGFR-mediated signaling pathways.[1]

Physicochemical Properties of Tyrphostin 47

PropertyValue
Chemical Name N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine
Synonyms AG 1478
Molecular Formula C₁₆H₁₄ClN₃O₂
Molecular Weight 315.76 g/mol
Solubility Soluble in DMSO (50 mg/ml) and Ethanol (40 mM).[2]

Core Mechanism of Action: Competitive Inhibition of EGFR

The primary mechanism of action of Tyrphostin 47 is its direct and competitive inhibition of the EGFR tyrosine kinase. It functions by binding to the ATP-binding pocket within the catalytic domain of the receptor.[3] This binding event physically obstructs the access of ATP, the phosphate donor, to the active site. Consequently, the ATP-dependent autophosphorylation of the EGFR is blocked.[2] This inhibition is reversible and occurs with high specificity for EGFR over other tyrosine kinases.

EGFR_Inhibition cluster_EGFR EGFR Kinase Domain ATP_Site ATP Binding Site Active Site Phosphorylation Phosphorylation ATP_Site->Phosphorylation Enables Substrate_Site Peptide Substrate Binding Site Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Site Binds Tyrphostin47 Tyrphostin 47 Tyrphostin47->ATP_Site Competitively Binds (Inhibition) Substrate Substrate (Tyrosine Residue) Substrate->Substrate_Site Binds

Caption: Competitive inhibition of EGFR by Tyrphostin 47 at the ATP binding site.

Impact on Downstream Signaling Cascades

By preventing the autophosphorylation of EGFR, Tyrphostin 47 effectively halts the recruitment and activation of downstream signaling molecules. This blockade has profound effects on two major signaling pathways crucial for cell proliferation and survival:

  • Ras/MAPK Pathway: Inhibition of EGFR phosphorylation prevents the binding of adaptor proteins like Grb2, which in turn fails to recruit Sos, a guanine nucleotide exchange factor for Ras. This leads to the inactivation of the Ras-Raf-MEK-ERK signaling cascade, ultimately suppressing cell proliferation.

  • PI3K/Akt Pathway: The lack of EGFR autophosphorylation also prevents the activation of Phosphoinositide 3-kinase (PI3K). This subsequently blocks the phosphorylation and activation of Akt (also known as Protein Kinase B), a key mediator of cell survival, leading to the promotion of apoptosis.

Downstream_Signaling EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Tyrphostin47 Tyrphostin 47 Tyrphostin47->EGFR Inhibits Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits & Activates PI3K PI3K P_EGFR->PI3K Recruits & Activates Ras Ras Grb2_Sos->Ras MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade Proliferation Cell Proliferation MAPK_Cascade->Proliferation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival

Caption: Inhibition of EGFR by Tyrphostin 47 blocks downstream signaling pathways.

Experimental Validation: In Vitro Kinase Assay Protocol

To quantitatively assess the inhibitory potency of Tyrphostin 47, an in vitro kinase assay is a standard method. This protocol provides a framework for determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Objective: To determine the IC50 of Tyrphostin 47 for EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Tyrphostin 47 stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter and fluid

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of Tyrphostin 47 in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a master mix containing the kinase reaction buffer, EGFR enzyme, and the peptide substrate.

  • Kinase Reaction:

    • Add the diluted Tyrphostin 47 or vehicle (DMSO) to the appropriate wells of a 96-well plate.

    • Initiate the reaction by adding the master mix to each well.

    • Start the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for EGFR to ensure accurate IC50 determination.[5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[6]

  • Termination and Detection:

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Tyrphostin 47 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Analysis: Inhibitory Profile

Tyrphostin 47 exhibits a high degree of selectivity for EGFR. The IC50 values provide a quantitative measure of its potency and selectivity.

KinaseIC50 ValueReference
EGFR ~2 µM[7]
Jak2 ~10 µM[7]
ErbB2 (HER2) ~13.5 µM[7]
Jak3 ~20 µM[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Broader Biological Consequences and Research Applications

The inhibition of EGFR signaling by Tyrphostin 47 leads to several downstream biological effects, including:

  • Inhibition of Cell Proliferation: As demonstrated in various cell lines, Tyrphostin 47 can effectively block EGF-dependent cell growth.[2]

  • Induction of Apoptosis: By inhibiting the pro-survival PI3K/Akt pathway, Tyrphostin 47 can induce programmed cell death in cancer cells that are dependent on EGFR signaling.

  • Inhibition of Smooth Muscle Cell Proliferation: Studies have shown that Tyrphostin 47 can inhibit the proliferation of smooth muscle cells, suggesting potential applications in preventing restenosis after angioplasty.[8]

  • Inhibition of p38 MAPK Phosphorylation: In certain contexts, Tyrphostin 47 has been shown to inhibit the phosphorylation of p38 MAP kinase.[9]

These properties make Tyrphostin 47 a valuable research tool for:

  • Studying the role of EGFR in normal and pathological conditions.

  • Validating EGFR as a therapeutic target.

  • Screening for more potent and selective EGFR inhibitors.

  • Investigating the mechanisms of resistance to EGFR-targeted therapies.[3]

Conclusion

Tyrphostin 47 is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action, centered on competitive ATP binding, provides a clear basis for its biological effects on cell proliferation and survival. The detailed understanding of its interaction with EGFR and the downstream consequences has solidified its role as an indispensable tool in the fields of cell signaling research and oncology drug development. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize Tyrphostin 47 in their experimental endeavors.

References

  • Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. PubMed. Available at: [Link]

  • Ikeda, M., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. PubMed. Available at: [Link]

  • Kramer, J. H., et al. (2011). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC - NIH. Available at: [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Ari-Gur, D., et al. (1996). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. PubMed. Available at: [Link]

  • Gerstmeier, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. NIH. Available at: [Link]

  • Ohmichi, M., et al. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. PubMed. Available at: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. Available at: [Link]

  • SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Available at: [Link]

  • García-Molina, F., et al. (2021). The Relationship between the IC 50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). ICD and UV absorption spectra of tyrphostin AG 1295(16) in the presence... Available at: [Link]

  • VJOncology. (2023). Tyrosine kinase inhibitors in EGFR-mutant NSCLC: when and who? YouTube. Available at: [Link]

  • Weyergang, A., et al. (2008). Photodynamic targeting of EGFR does not predict the treatment outcome in combination with the EGFR tyrosine kinase inhibitor Tyrphostin AG1478. PubMed. Available at: [Link]

  • VJOncology. (2023). The clinical use of tyrosine kinase inhibitors in EGFR-mutant NSCLC. YouTube. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available at: [Link]

  • Weihua, Z., et al. (2019). Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: Tyrphostin 47 (AG-213) in Kinase Inhibition

The following technical guide provides an in-depth analysis of Tyrphostin 47 (AG-213) , a synthetic protein tyrosine kinase (PTK) inhibitor. This document is structured to support researchers in experimental design, mech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Tyrphostin 47 (AG-213) , a synthetic protein tyrosine kinase (PTK) inhibitor. This document is structured to support researchers in experimental design, mechanistic understanding, and data interpretation, moving beyond basic product datasheets to offer field-proven insights.

Executive Summary

Tyrphostin 47 (also known as AG-213 or RG-50864 ) is a low-molecular-weight inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] Unlike broad-spectrum ATP-competitive inhibitors, the Tyrphostin class was originally rationally designed to compete with the peptide substrate, offering a distinct mechanism for dissecting signaling cascades. While it is historically significant as an EGFR inhibitor, recent applications have identified unique off-target utilities, including the modulation of p38 MAPK during Shiga toxin exposure and the regulation of CFTR chloride channels.

Chemical & Physical Profile

Understanding the physicochemical properties of Tyrphostin 47 is critical for assay reproducibility. Inconsistent data often stems from improper solubilization or precipitation in aqueous buffers.

Key Properties Table
PropertySpecification
Chemical Name

-cyano-3,4-dihydroxythiocinnamamide
Synonyms AG-213, RG-50864, Tyrphostin 47
CAS Number 118409-60-2
Molecular Weight 220.25 g/mol
Primary Target EGFR Kinase (IC


2.4

M)
Appearance Yellow to orange solid
Solubility DMSO (50 mg/mL), Ethanol (40 mM)
Storage -20°C (Desiccated); Protect from light
Stability & Reconstitution
  • Solvent Choice: DMSO is the preferred solvent. Ethanol is a viable alternative but may evaporate during long incubations.

  • Aqueous Instability: Tyrphostin 47 is hydrophobic. Dilution directly into aqueous buffers (e.g., PBS) without an intermediate step or carrier protein (like BSA) can lead to rapid micro-precipitation, which manifests as "noise" in absorbance assays or variable IC

    
     values.
    
  • Oxidation: The catechol moiety (3,4-dihydroxy) is susceptible to oxidation. Solutions turning dark brown indicate degradation.

Mechanism of Action

EGFR Inhibition Strategy

Tyrphostin 47 belongs to the tyrphostin family (tyrosine phosphorylation inhibitors).[1][2] Its design philosophy differs from modern kinase inhibitors (e.g., Gefitinib):

  • Substrate Competition: It was designed to mimic the tyrosine residue of the protein substrate, competing for the substrate-binding domain of the EGFR kinase rather than the highly conserved ATP-binding pocket.

  • Kinase Selectivity: By targeting the substrate domain, it theoretically offers higher specificity against serine/threonine kinases compared to ATP analogs.

Downstream Signaling Blockade

Inhibition of EGFR autophosphorylation by Tyrphostin 47 arrests the recruitment of adapter proteins (Grb2, Shc), effectively silencing two major proliferation pathways:

  • RAS/RAF/MEK/ERK Pathway: Prevents cell cycle progression.

  • PI3K/Akt Pathway: Reduces cell survival signaling.

Unique "Off-Target" Utility: The Shiga Toxin Connection

Distinct from other tyrphostins (e.g., T25, T51), Tyrphostin 47 specifically inhibits Shiga toxin 1-induced cell death .[3] This effect is mediated not just through EGFR, but by blocking the phosphorylation of p38 MAPK , a stress-activated kinase involved in apoptotic signaling during toxin exposure. This makes T47 a valuable probe for toxin-mediated pathogenesis research.

Visualization: EGFR Signaling & T47 Blockade

The following diagram illustrates the specific intervention point of Tyrphostin 47 within the EGFR signaling cascade.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Grb2 Grb2 / SOS EGFR->Grb2 Autophosphorylation (Y) PI3K PI3K EGFR->PI3K T47 Tyrphostin 47 (AG-213) T47->EGFR Inhibits Kinase Domain (Substrate Competition) Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Outcomes Cell Proliferation & Survival ERK->Outcomes Transcription Factors Akt Akt (PKB) PI3K->Akt Akt->Outcomes

Figure 1: Mechanism of Tyrphostin 47 (AG-213) interfering with EGFR autophosphorylation and downstream cascades.

Validated Experimental Protocol: Cellular Inhibition Assay

This protocol is designed for A431 cells (human epidermoid carcinoma), which overexpress EGFR, but can be adapted for other lines.

Reagents
  • Stock Solution: 50 mM Tyrphostin 47 in sterile DMSO. (Store aliquots at -20°C).

  • Assay Medium: DMEM supplemented with 0.1% BSA (Serum-Free). Note: Serum albumin binds tyrphostins; low BSA or serum-free conditions are required for accurate IC

    
     determination.
    
  • Stimulant: Epidermal Growth Factor (EGF), 100 ng/mL.

Step-by-Step Workflow
  • Cell Preparation:

    • Seed A431 cells in 6-well plates. Grow to 70-80% confluence.

    • Starvation Step: Wash cells 2x with PBS. Incubate in serum-free medium for 18–24 hours. Causality: Starvation reduces basal phosphorylation, maximizing the signal-to-noise ratio upon EGF stimulation.

  • Inhibitor Treatment:

    • Dilute Tyrphostin 47 stock into warm serum-free medium to final concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO concentration must match the highest inhibitor dose, typically <0.1%).

    • Incubate cells with inhibitor for 2 hours at 37°C.

  • Stimulation:

    • Add EGF (final 100 ng/mL) directly to the medium.

    • Incubate for 5–10 minutes at 37°C. Note: Phosphorylation is rapid; exceeding 15 minutes may allow phosphatase activity to degrade the signal.

  • Lysis & Analysis:

    • Place plates on ice immediately. Aspirate medium.

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

    • Analyze via Western Blot using anti-phospho-EGFR (Tyr1068 or Tyr1173) antibodies.

Workflow Visualization

Protocol_Workflow Stock Reconstitute T47 (50mM in DMSO) Treat Inhibitor Incubation (2h, 37°C) Stock->Treat Dilute Starve Serum Starvation (18-24h) Starve->Treat Stim EGF Stimulation (5-10 min) Treat->Stim Stop Stop & Lyse (Ice + Na3VO4) Stim->Stop Immediate Blot Western Blot (Anti-pTyr) Stop->Blot

Figure 2: Experimental workflow for assessing EGFR inhibition in cell culture.

Comparative Analysis: T47 vs. Other Inhibitors

Selecting the right inhibitor is crucial for experimental validity. Tyrphostin 47 is often compared with AG1478 and Tyrphostin 25.

InhibitorSynonymTargetIC

(EGFR)
Key Differentiator
Tyrphostin 47 AG-213EGFR / p38 MAPK~2.4 µMSubstrate competitive. Unique protection against Shiga toxin.
Tyrphostin AG1478 N/AEGFR~3 nMATP competitive. Highly potent; "Gold Standard" for pure EGFR blockade.
Tyrphostin 25 AG-82EGFR~3.0 µMOften used as a less potent control or general PTK inhibitor.
Genistein N/ABroad PTK~25 µMBroad spectrum; less specific than T47.

Scientist's Note: If your goal is to strictly block EGFR signaling with maximal potency, AG1478 is superior due to its nanomolar affinity. However, Tyrphostin 47 is the reagent of choice when investigating substrate-level interference or when studying the specific intersection of EGFR and stress pathways (p38 MAPK) in toxin biology.

References

  • Gazit, A., et al. (1989).[1] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1]Journal of Medicinal Chemistry .

  • Yaish, P., et al. (1988).[1] Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors.[1][4]Science .[1]

  • Cherla, R. P., et al. (2006). Shiga Toxin 1-Induced Cytokine Production Is Mediated by MAP Kinase Pathways.Infection and Immunity .

  • Sears, C. L., et al. (1995).[1] Genistein and tyrphostin 47 stimulate CFTR-mediated Cl- secretion in T84 cell monolayers.[1]American Journal of Physiology .[1]

  • Sigma-Aldrich. Product Information: Tyrphostin 47 (T7540).[1]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Tyrphostin 47

Foreword For the discerning researcher in cellular signaling and drug development, understanding the foundational molecules that paved the way for modern targeted therapies is not merely an academic exercise; it is a pre...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the discerning researcher in cellular signaling and drug development, understanding the foundational molecules that paved the way for modern targeted therapies is not merely an academic exercise; it is a prerequisite for innovation. The tyrphostins, a class of synthetic protein tyrosine kinase (PTK) inhibitors, represent one such cornerstone.[1][2] Developed as some of the first rationally designed, low molecular weight inhibitors, they provided critical tools and conceptual frameworks for targeting the enzymatic activity at the heart of cellular growth signals.[3]

This guide focuses on Tyrphostin 47 (also known as AG-213), a prominent member of this family.[4][5] We will dissect its structure-activity relationship (SAR), exploring how its chemical architecture dictates its function as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document is designed not as a static protocol book, but as a dynamic guide to understanding the why behind the what—elucidating the chemical logic that drives biological activity and the experimental rationale for its characterization.

The Tyrphostin 47 Scaffold: A Study in Competitive Inhibition

At its core, Tyrphostin 47 is a benzylidenemalononitrile derivative, specifically a 3,4-dihydroxy-alpha-cyano-thiocinnamide.[1][6] Its design is a classic example of substrate mimicry. Tyrphostins were conceived to resemble the tyrosine residue of a substrate protein, allowing them to occupy the kinase's active site.[1]

The primary mechanism of action for Tyrphostin 47 is as an ATP-competitive inhibitor of the EGFR's intracellular tyrosine kinase domain.[3][6][7] By binding to the substrate-binding site, it prevents the receptor from phosphorylating downstream targets, effectively blocking the EGF-dependent signaling cascade that drives cell proliferation.[2] This competitive inhibition is the central principle that informs its entire structure-activity relationship.

Caption: The core chemical structure of Tyrphostin 47.

Deconstructing the Activity: Key Structural Determinants

The potency and selectivity of tyrphostins are not accidental; they are the direct result of specific functional groups arranged around the core scaffold. The systematic analysis of analogs has revealed a clear SAR that is crucial for any researcher looking to use or modify these compounds.[2][8]

The Critical Catechol Moiety

The 3,4-dihydroxy substitution on the phenyl ring (the catechol group) is arguably the most critical feature for potent EGFR inhibition within this series. The two hydroxyl groups are essential for forming hydrogen bonds within the ATP-binding pocket of the kinase, anchoring the molecule in the correct orientation for effective inhibition.

  • Experimental Insight: Analogs lacking one or both of these hydroxyl groups exhibit a dramatic decrease in inhibitory activity. For instance, studies on related tyrphostins show that the presence of a catechol motif is a strong determinant of potency.[9] This underscores the causal link between hydrogen bonding capacity at this position and the direct inhibition of the enzyme.

The Malononitrile and Thioamide Groups

The α-cyano-thiocinnamide portion of the molecule also plays a vital role.

  • The Cyano Group (-C≡N): This electron-withdrawing group is crucial for the molecule's overall electronic properties and geometry. In some related tyrphostins, the cyanoacrylate moiety can act as a Michael acceptor, enabling covalent binding to cysteine residues on target proteins.[9] While Tyrphostin 47 is primarily considered a reversible inhibitor of EGFR, this chemical potential is an important characteristic of the broader class.

  • The Thioamide Group (-C(=S)NH₂): The replacement of an oxygen atom (in an amide) with sulfur alters the group's size, polarity, and hydrogen bonding capability. The synthesis and evaluation of numerous tyrphostin analogs have shown that modifications at this position significantly impact potency and selectivity. For example, compounds containing a dinitrile or a thioamide group were found to be good inhibitors of the EGFR tyrosine kinase.[10]

A Quantitative Look at Tyrphostin SAR

To truly appreciate the structure-activity relationship, we must examine the quantitative data. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response experiments that quantifies the concentration of an inhibitor required to reduce a specific biological activity by 50%.

CompoundKey Structural FeaturesTarget KinaseIC₅₀ ValueCitation
Tyrphostin 47 (AG-213) Catechol, α-cyano-thiocinnamideEGFRPotent inhibitor (specific value varies by assay)[4][6]
Tyrphostin 25 Different substitution patternp38 MAPKNo significant effect on Shiga-toxin response[11]
Tyrphostin 51 Different substitution patternp38 MAPKNo significant effect on Shiga-toxin response[11]
Tyrphostin AG-490 Lacks catechol, different side chainJak2~10 µM[12]
Tyrphostin AG-490 Lacks catechol, different side chainEGFR~2 µM[12]
Tyrphostin A9 Di-tert-butylphenol motif5-Lipoxygenase0.8 µM[9]
AG879 Thioamide, di-tert-butylphenol5-Lipoxygenase78 nM[9]

This table provides a comparative overview. Direct comparison of IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Target Selectivity and Broader Biological Activity

While Tyrphostin 47 is renowned as an EGFR inhibitor, no small molecule is perfectly selective. Understanding its activity against other kinases and cellular processes is essential for interpreting experimental results correctly.

  • Kinase Selectivity: The original studies demonstrated that potent EGFR inhibitors like those in the tyrphostin family were significantly less effective—by a factor of 100 to 1000—against the highly homologous insulin receptor kinase.[2] This was a landmark finding, proving that selective tyrosine kinase inhibitors could be synthesized.

  • Off-Target Cellular Effects: The utility of Tyrphostin 47 as a chemical probe has led to its use in a wide array of biological investigations. It has been shown to block the induction of scavenger receptor activity, probe the role of tyrosine phosphorylation in NF-κB activation, and inhibit Shiga toxin-induced cell death.[6][11][13] These findings highlight that its effects in a cellular context may not be solely attributable to EGFR inhibition. Furthermore, some tyrphostin derivatives have been found to inhibit DNA topoisomerase I, offering another potential mechanism for their antiproliferative effects.[5]

This broader activity profile is not a flaw; it is a critical piece of data. It mandates the use of proper controls and complementary experimental approaches to validate that an observed phenotype is indeed linked to the inhibition of the target of interest.

cluster_inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates T47 Tyrphostin 47 T47->P1 Competitively Inhibits ADP ADP P1->ADP Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P1->Downstream Phosphorylates Substrates ATP ATP ATP->P1 Provides PO₄³⁻ Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Leads to

Caption: Inhibition of the EGFR signaling pathway by Tyrphostin 47.

Experimental Validation: From Enzyme to Cell

The cornerstone of any SAR study is a robust and self-validating experimental workflow. To characterize an inhibitor like Tyrphostin 47, one must bridge the gap between direct enzymatic interaction and the resulting cellular phenotype.

Workflow for Assessing Kinase Inhibition

The logical flow of an investigation involves first confirming direct target engagement with a cell-free assay and then verifying that this engagement produces the desired effect in a living system.

start Hypothesis: Compound inhibits Kinase X assay_cell_free Cell-Free Kinase Assay (e.g., Radiometric, FRET) start->assay_cell_free Test direct enzyme interaction data_ic50 Determine IC₅₀ Dose-Response Curve assay_cell_free->data_ic50 assay_cell_based Cell-Based Proliferation Assay (e.g., MTT, WST-1 on A431 cells) data_ic50->assay_cell_based Validate in a biological context data_gi50 Determine GI₅₀ (Growth Inhibition) assay_cell_based->data_gi50 conclusion Conclusion: Correlate enzymatic inhibition with cellular effect data_gi50->conclusion

Caption: A self-validating workflow for inhibitor characterization.

Protocol: Cell-Free EGFR Kinase Inhibition Assay

Principle: This assay quantifies the ability of Tyrphostin 47 to inhibit the transfer of a radioactive phosphate from [γ-³²P]ATP to a synthetic peptide substrate by the recombinant EGFR kinase domain. The amount of radioactivity incorporated into the peptide is inversely proportional to the inhibitor's potency.

Methodology:

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human EGFR kinase domain to a working concentration.

    • Prepare a stock solution of a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare serial dilutions of Tyrphostin 47 in DMSO, followed by a final dilution in reaction buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Kinase Reaction:

    • To a 96-well plate, add 10 µL of the Tyrphostin 47 dilution (or DMSO vehicle control).

    • Add 20 µL of a master mix containing the reaction buffer, peptide substrate, and EGFR enzyme.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing reaction buffer, MgCl₂, and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash in acetone and let the paper air dry.

    • Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Tyrphostin 47 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Protocol: Cell-Based Proliferation Assay (MTT)

Principle: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. The ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals is quantified spectrophotometrically.

Methodology:

  • Cell Seeding:

    • Culture A431 cells (which overexpress EGFR) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Tyrphostin 47 in growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tyrphostin 47 (or vehicle control).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion: The Legacy and Future of Tyrphostins

Tyrphostin 47 and its analogs are more than just historical footnotes in the annals of drug discovery. They were instrumental in validating the concept of targeting kinase activity and provided the chemical scaffolds and SAR insights upon which modern inhibitors, such as gefitinib and erlotinib, were built.[3][15]

For the modern researcher, Tyrphostin 47 remains a valuable tool, but one that must be used with a sophisticated understanding of its properties. Its well-characterized SAR provides a clear example of how subtle changes in molecular structure can profoundly alter biological activity. Its known off-target effects are a crucial reminder of the importance of rigorous, multi-faceted experimental design. By understanding the principles laid out in this guide, scientists and drug development professionals can better leverage this foundational inhibitor to probe complex biological systems and drive the discovery of the next generation of targeted therapeutics.

References

  • Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model . PubMed. [Link]

  • Nakagawa, I., et al. (2001). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death . PubMed. [Link]

  • De la Cuesta, F., et al. (2020). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors . PubMed Central. [Link]

  • Bridges, A. J., et al. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor . ResearchGate. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors . YouTube. [Link]

  • Chen, Y. F., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase . National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents . University of Glasgow. [Link]

  • Gerstmeier, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase . National Institutes of Health (NIH). [Link]

  • Aflalo, E., et al. (1994). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action . PubMed. [Link]

  • Liu, Z., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction . National Institutes of Health (NIH). [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors . PubMed. [Link]

  • Wolanin, K., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells . Via Medica Journals. [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors . ACS Publications. [Link]

  • Klco, J.M., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia . National Institutes of Health (NIH). [Link]

  • Rewcastle, G.W., et al. (2002). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor . ACS Publications. [Link]

  • Bugarčić, A., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions . MDPI. [Link]

  • Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia . JoVE. [Link]

  • Lu, Z., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells . Spandidos Publications. [Link]

  • El-Gokha, A.A., et al. (2020). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening . ACS Publications. [Link]

  • Ghaffari, S., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition . MDPI. [Link]

  • Tyrosine Kinase Inhibitors . NCBI Bookshelf. [Link]

  • Weyergang, A., et al. (2008). Photodynamic targeting of EGFR does not predict the treatment outcome in combination with the EGFR tyrosine kinase inhibitor Tyrphostin AG1478 . RSC Publishing. [Link]

  • Valko, K., et al. ICD and UV absorption spectra of tyrphostin AG 1295(16) in the presence... . ResearchGate. [Link]

  • Freire, V., et al. (2023). Multi-Targeted TKIs in Patients with Advanced Ewing Sarcoma: A Systematic Review and Single-Arm Meta-Analysis . MDPI. [Link]

  • Maguire, M.P., et al. (1994). Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors . PubMed. [Link]

  • Georgikopoulos, T., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors . National Institutes of Health (NIH). [Link]

  • Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors . PubMed. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives . MDPI. [Link]

Sources

Exploratory

Technical Deep Dive: Synthesis and Pharmacodynamics of Tyrphostin 47 (AG-213)

Executive Summary Tyrphostin 47 (also known as AG-213 or RG-50864 ) is a low-molecular-weight inhibitor of protein tyrosine kinases (PTKs), specifically designed to target the Epidermal Growth Factor Receptor (EGFR/ErbB1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrphostin 47 (also known as AG-213 or RG-50864 ) is a low-molecular-weight inhibitor of protein tyrosine kinases (PTKs), specifically designed to target the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1] Belonging to the tyrphostin class (tyrosine phosphorylation inhibitors), it functions as an ATP-competitive inhibitor.[2][3]

Unlike broad-spectrum kinase inhibitors, Tyrphostin 47 was part of a rational drug design campaign to generate compounds that discriminate between the highly homologous kinase domains of EGFR and the Insulin Receptor (IR). While historically significant as a tool compound for dissecting EGFR signaling, it also exhibits distinct activity in modulating Shiga toxin-induced cellular responses and WNK1 signaling.

Chemical Identity & Physicochemical Properties[1][4][5][6]

Tyrphostin 47 is a benzylidene malononitrile derivative, specifically a thioamide. Its structure mimics the tyrosine substrate, allowing it to dock into the kinase active site.

PropertySpecification
IUPAC Name (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Common Aliases AG-213, RG-50864, Tyrphostin 47
CAS Number 118409-60-2 (or 122520-86-9)
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Appearance Yellow to Orange Solid
Solubility DMSO (>20 mg/mL), Ethanol (10 mg/mL), Insoluble in water
Melting Point ~213 °C
pKa ~7.5 (Phenolic hydroxyls)

Synthesis Protocol: The Knoevenagel Condensation

Principle: The synthesis relies on a base-catalyzed Knoevenagel condensation between an aromatic aldehyde (3,4-dihydroxybenzaldehyde) and an active methylene compound (2-cyanothioacetamide).

Reagents & Materials
  • Reactant A: 3,4-Dihydroxybenzaldehyde (1.0 eq)

  • Reactant B: 2-Cyanothioacetamide (1.0 eq)

  • Catalyst:

    
    -Alanine (0.1 eq) or Piperidine (drops)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Purification: Ethanol/Water recrystallization

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 3,4-dihydroxybenzaldehyde and 10 mmol of 2-cyanothioacetamide in 20 mL of absolute ethanol.

  • Catalysis: Add catalytic

    
    -alanine (approx. 50 mg). Note: 
    
    
    
    -alanine is preferred over piperidine for tyrphostins to minimize side reactions and improve yield.
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Dichloromethane:Methanol (95:5). The product will appear as a distinct yellow/orange spot.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath. The product, Tyrphostin 47, will precipitate as yellow crystals.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and then with water to remove the catalyst.

  • Purification (Self-Validation): Recrystallize the crude solid from hot ethanol/water.

    • Validation Check: The melting point must be sharp around 213°C. A broad melting range indicates impurities (unreacted aldehyde).

    • NMR Validation: ¹H NMR (DMSO-d₆) should show the vinylic proton singlet at

      
       ~8.0–8.5 ppm and the absence of the aldehyde peak (
      
      
      
      ~9.7 ppm).
Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 3,4-Dihydroxybenzaldehyde + 2-Cyanothioacetamide Reflux Reflux in EtOH (Cat: Beta-Alanine) 2-4 Hours Start->Reflux Monitor TLC Check (DCM:MeOH 95:5) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 4°C Precipitation Monitor->Cool Conversion Complete Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Tyrphostin 47 (AG-213) Yellow Crystals Purify->Final

Figure 1: Step-by-step synthetic pathway for Tyrphostin 47 via Knoevenagel condensation.

Mechanism of Action (MOA)

Primary Target: EGFR (ErbB1) Tyrosine Kinase Domain.

Tyrphostin 47 acts as a competitive inhibitor with respect to the substrate (tyrosine residues on proteins) and often displays mixed or competitive kinetics with respect to ATP, depending on the specific tyrphostin variant and assay conditions. However, for AG-213 specifically, it is generally classified as blocking the ATP-binding cleft or the substrate subsite, preventing autophosphorylation.

Signaling Cascade Blockade
  • Ligand Binding: EGF binds to the extracellular domain of EGFR, inducing dimerization.

  • Inhibition: AG-213 occupies the kinase domain.[4][5]

  • Consequence: The tyrosine residues on the intracellular tail of EGFR are not phosphorylated.

  • Downstream Effect: Recruitment of adaptor proteins (Grb2, SOS) is blocked. The RAS-RAF-MEK-ERK proliferation pathway is silenced.

EGFR Inhibition Pathway Diagram

EGFR_Inhibition EGF EGF Ligand EGFR EGFR (ErbB1) Dimerization EGF->EGFR Activates Phos Autophosphorylation (Tyr Residues) EGFR->Phos Blocked by AG-213 ATP ATP ATP->EGFR Substrate AG213 Tyrphostin 47 (AG-213) AG213->EGFR INHIBITS (Kinase Domain) Ras RAS Activation Phos->Ras Raf RAF/MEK/ERK Cascade Ras->Raf Prolif Cell Proliferation Raf->Prolif

Figure 2: Mechanism of Action showing AG-213 interception of the EGFR phosphorylation cascade.

Biological Activity & Data Summary

Kinase Selectivity Profile

Tyrphostin 47 is not a "pan-kinase" inhibitor but shows selectivity for EGFR over the Insulin Receptor (IR) kinase, a critical differentiation in early drug discovery.

Target / AssayIC₅₀ ValueNotes
EGFR Kinase (A431 cells) 2.4 µMInhibits autophosphorylation [1, 2]
HER2 (ErbB2) > 50 µMLow potency compared to EGFR
Insulin Receptor Kinase > 100 µMHigh selectivity for EGFR
PDGF Receptor > 20 µMModerate/Low inhibition
WNK1 VariesNonspecific inhibition noted in recent studies [3]
Cellular Effects[1][3][4][5][7][8][9][10][11]
  • Antiproliferative: Blocks EGF-dependent growth in A431 epidermoid carcinoma cells.[4]

  • Shiga Toxin Protection: AG-213 inhibits Shiga toxin 1-induced cell death and p38 MAPK phosphorylation in Vero cells, suggesting a protective role against specific bacterial toxins [4].

  • NF-κB Modulation: Used as a probe to determine the role of tyrosine phosphorylation in NF-κB activation.

Experimental Protocol: Cellular Inhibition Assay

To verify the biological activity of synthesized Tyrphostin 47, the following MTT Cell Viability Assay is the standard validation method.

  • Cell Seeding: Seed A431 cells (EGFR overexpressing) in 96-well plates at

    
     cells/well in DMEM + 10% FBS.
    
  • Starvation: After 24h, switch to serum-free medium for 12h to synchronize the cell cycle.

  • Treatment:

    • Add Tyrphostin 47 (dissolved in DMSO) at serial dilutions (0.1, 0.5, 1, 5, 10, 50 µM).

    • Control: DMSO vehicle only (Final DMSO concentration < 0.1%).

    • Incubate for 2 hours.

  • Stimulation: Add EGF (10–50 ng/mL) to stimulate proliferation. Incubate for 48–72 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot Absorbance vs. Log[Concentration] to determine IC₅₀.

References

  • Gazit, A., et al. (1989).[1] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1][5] Journal of Medicinal Chemistry, 32(10), 2344-2352.[1][4] Link

  • Yaish, P., et al. (1988).[1] Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors.[1][3][4][5][6] Science, 242(4880), 933-935.[1] Link

  • Cayman Chemical. (n.d.). AG-213 Product Information. Cayman Chemical. Link

  • Qui, X., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death.[7] European Journal of Pharmacology, 546(1-3), 23-28. Link

  • Sigma-Aldrich. (n.d.). Tyrphostin 47 Product Sheet (T7540).[1] Merck/Sigma-Aldrich. Link

Sources

Foundational

Tyrphostin 47 target identification and validation

Technical Whitepaper: Tyrphostin 47 (AG-213) – Target Deconvolution and Validation Strategies Executive Summary Tyrphostin 47 (AG-213; RG-50864) represents a foundational compound in the "tyrphostin" class of tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tyrphostin 47 (AG-213) – Target Deconvolution and Validation Strategies

Executive Summary Tyrphostin 47 (AG-213; RG-50864) represents a foundational compound in the "tyrphostin" class of tyrosine kinase inhibitors. Originally designed as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1), it functions via competitive inhibition at the ATP-binding site of the kinase domain. While historically significant as a tool compound for dissecting EGFR signaling, its utility is complicated by a pleiotropic off-target profile, including inhibition of WNK1 and Topoisomerase I. This guide provides a rigorous technical framework for researchers to validate Tyrphostin 47 activity, distinguishing bona fide EGFR inhibition from off-target toxicity or non-specific effects.

[1][2][3]

Chemical Name: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide Common Aliases: Tyrphostin 47, AG-213, RG-50864 CAS Number: 118409-60-2 Molecular Weight: 220.25 g/mol [1]

Mechanism of Action: Tyrphostin 47 belongs to the benzylidenemalononitrile class. It acts as an ATP-competitive inhibitor, docking into the catalytic cleft of the EGFR kinase domain. The two hydroxyl groups on the phenyl ring mimic the tyrosine substrate, while the nitrile and thioamide groups facilitate hydrogen bonding within the ATP pocket, effectively preventing the transfer of the


-phosphate from ATP to the tyrosine residue on the receptor tail.

Physical Properties & Handling:

  • Solubility: Soluble in DMSO (up to 50 mg/mL) and Ethanol.[2]

  • Stability: Light-sensitive. Solutions are typically orange; significant darkening indicates oxidation/degradation.

  • Storage: Stock solutions should be aliquoted and stored at -20°C, protected from light.

Primary Target Identification: EGFR (ErbB1)

The primary validated target of Tyrphostin 47 is the EGFR tyrosine kinase. Unlike modern covalent inhibitors (e.g., afatinib) that bind irreversibly to Cys797, Tyrphostin 47 is a reversible inhibitor.

Quantitative Profile:

TargetAssay TypeIC50 ValueNotes
EGFR (ErbB1) In Vitro Kinase Assay2.4 µMPure enzyme assay; ATP concentration dependent.
EGFR (ErbB1) Cellular Autophosphorylation20 - 50 µMHigher conc. required due to high intracellular ATP.
HER2 (ErbB2) In Vitro Kinase Assay> 100 µMDisplays significant selectivity for EGFR over HER2.
PDGFR In Vitro Kinase Assay> 50 µMLow affinity compared to EGFR.

Expert Insight: Researchers often observe a discrepancy between in vitro (cell-free) IC50s and cellular IC50s. This is characteristic of ATP-competitive inhibitors. Intracellular ATP concentrations are in the millimolar range (1-5 mM), vastly outcompeting the inhibitor compared to biochemical assays where ATP is often kept at


 levels (10-50 µM). Validation experiments must account for this shift.

The "Dirty" Profile: Off-Target and Pleiotropic Effects

To ensure scientific integrity, data generated using Tyrphostin 47 must be controlled for known off-target effects.

A. WNK1 Inhibition Tyrphostin 47 has been identified as a non-specific inhibitor of WNK1 (With-No-Lysine Kinase 1), a serine/threonine kinase involved in ion transport and blood pressure regulation.[1] This is critical when studying renal physiology or intracellular ion homeostasis, as observed effects may be WNK1-mediated rather than EGFR-mediated.

B. Topoisomerase I Interference Unlike pure kinase inhibitors, Tyrphostin 47 has been shown to inhibit DNA Topoisomerase I activity in vitro. It acts by interfering with the enzyme's binding to DNA, potentially confounding proliferation assays by introducing direct DNA replication stress independent of EGFR signaling.

C. Disambiguation: HSP47

  • Clarification: Tyrphostin 47 is NOT an inhibitor of Heat Shock Protein 47 (HSP47), a collagen-specific chaperone. The sharing of the number "47" is coincidental. While Tyrphostin 47 may indirectly affect collagen synthesis via EGFR downregulation in fibroblasts, it does not directly bind HSP47.

Experimental Validation Workflows

Protocol A: Cellular Autophosphorylation Inhibition (The "Gold Standard")

This protocol validates the compound's ability to engage EGFR in a complex cellular environment.

Reagents:

  • Cell Line: A431 (Human epidermoid carcinoma) – High EGFR expression.

  • Ligand: Recombinant Human EGF (100 ng/mL).

  • Lysis Buffer: RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and Protease Inhibitor Cocktail. Critical: Vanadate is essential to preserve phosphotyrosine signal.

Step-by-Step Methodology:

  • Seeding: Plate A431 cells (5 x 10^5 cells/well) in 6-well plates; grow to 80% confluence.

  • Starvation: Wash 2x with PBS. Incubate in serum-free medium for 16–24 hours to reduce basal EGFR phosphorylation.

  • Pre-treatment: Add Tyrphostin 47 (0, 10, 20, 50, 100 µM) to wells. Incubate for 2 hours at 37°C.

    • Control: DMSO vehicle control (0 µM).

    • Negative Control:Tyrphostin A1 (AG-9) at 50 µM (inactive analog).

  • Stimulation: Add EGF (final conc. 100 ng/mL) directly to the medium. Incubate for exactly 5 minutes at 37°C.

  • Termination: Aspirate medium rapidly. Wash 1x with ice-cold PBS containing 1 mM Na3VO4.

  • Lysis: Add 200 µL ice-cold Lysis Buffer. Scrape cells and collect lysate.

  • Western Blot:

    • Primary Antibody 1: Anti-pEGFR (Tyr1068 or Tyr1173) – Detects active receptor.

    • Primary Antibody 2: Anti-Total EGFR – Loading control to prove receptor degradation didn't occur.

    • Primary Antibody 3: Anti-beta-Actin – General loading control.

Interpretation: A successful validation shows a dose-dependent decrease in pEGFR signal without a loss of Total EGFR signal. If Total EGFR decreases significantly, the compound may be inducing cytotoxicity or receptor internalization/degradation rather than simple kinase inhibition.

Visualization of Signaling & Workflow

Diagram 1: EGFR Signaling Pathway & Tyrphostin 47 Intervention

This diagram illustrates the canonical pathway and the specific points of intervention and off-target risk.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Receptor Dimer EGF->EGFR Binding P_EGFR p-Tyr Autophosphorylation (Y1068/Y1173) EGFR->P_EGFR Activation ATP ATP ATP->EGFR Phosphorylation Source T47 Tyrphostin 47 (AG-213) T47->EGFR Competitive Inhibition (ATP Pocket) WNK1 Off-Target: WNK1 Kinase T47->WNK1 Inhibition Topo Off-Target: Topoisomerase I T47->Topo Inhibition GRB2 Grb2 / SOS P_EGFR->GRB2 RAS Ras-GTP GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanistic pathway of Tyrphostin 47 showing primary ATP-competitive inhibition of EGFR and known off-target interactions.

Diagram 2: Validation Logic Flowchart

A decision tree for researchers to validate observed effects.

Validation_Workflow Start Start: Observed Biological Effect (e.g., Reduced Proliferation) Step1 Step 1: Dose Response Check (Is IC50 ~20-50 µM?) Start->Step1 Step2 Step 2: Phospho-Western Blot (pEGFR vs Total EGFR) Step1->Step2 Decision1 pEGFR Reduced? Step2->Decision1 Step3 Step 3: Specificity Control (Test WNK1/Topo I dependence) Decision1->Step3 Yes Invalid INVALID / OFF-TARGET (Toxicity or Non-Specific) Decision1->Invalid No (Effect persists without pEGFR reduction) Valid VALIDATED EGFR-Mediated Effect Step3->Valid Controls Negative Step3->Invalid Controls Positive

Caption: Decision matrix for validating Tyrphostin 47 mechanism of action in cellular assays.

References

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors."[2] Journal of Medicinal Chemistry, 32(10), 2344-2352.[2] Link

  • Yaish, P., et al. (1988). "Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors."[2] Science, 242(4880), 933-935.[2] Link

  • Mori, S., et al. (2009). "Kinetic mechanism and inhibitor characterization of WNK1 kinase." Biochemistry, 48(43), 10255-10266.[3] (Identifies WNK1 off-target effect). Link

  • Snapka, R. M., et al. (1994). "Inhibition of topoisomerase I activity by tyrphostin derivatives." Biochemical and Biophysical Research Communications, 202(2), 1003-1010. Link

  • Cherla, R. P., et al. (2006). "Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death." FEMS Microbiology Letters, 254(2), 264-270. Link

Sources

Exploratory

Technical Deep Dive: Tyrphostin 47 (AG-213) in Signal Transduction Research

Executive Summary Tyrphostin 47 (also known as AG-213 or RG-50864 ) is a synthetic benzylidene malononitrile derivative belonging to the tyrphostin family of tyrosine kinase inhibitors. Originally designed as a tool to d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrphostin 47 (also known as AG-213 or RG-50864 ) is a synthetic benzylidene malononitrile derivative belonging to the tyrphostin family of tyrosine kinase inhibitors. Originally designed as a tool to dissect the role of the Epidermal Growth Factor Receptor (EGFR) kinase activity in cell proliferation, it has since been identified as a potent, albeit less specific, modulator of multiple signaling nodes, including WNK1 (With No Lysine Kinase 1) and Shiga toxin-induced p38 MAPK pathways.

Unlike modern "Type I" kinase inhibitors that strictly compete with ATP in the hinge region, Tyrphostin 47 was developed under a rational design philosophy aiming to target the substrate-binding subsite of the kinase domain. This unique mechanistic feature makes it a valuable, though often overlooked, probe for differentiating between ATP-binding site occupancy and substrate-competitive inhibition in complex signal transduction networks.

Part 1: Chemical Identity & Mechanistic Profile

Chemical Specifications
PropertySpecification
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-2-cyano-2-propenethioamide
Synonyms AG-213, RG-50864, Tyrphostin 47
CAS Number 118409-60-2
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Solubility DMSO (up to 50 mg/mL); Ethanol (up to 20 mg/mL); Poorly soluble in water.
Appearance Yellow to orange solid
Mechanism of Action: The Substrate-Mimicry Paradigm

Most kinase inhibitors (e.g., Gefitinib, Erlotinib) function by competing with ATP for the nucleotide-binding pocket. Tyrphostin 47 acts via a distinct mechanism:

  • EGFR Inhibition: It acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive (or mixed) inhibitor with respect to ATP.[1] This suggests it binds to a hydrophobic pocket adjacent to the ATP site, potentially distorting the active site geometry required for substrate phosphorylation.

  • WNK1 Inhibition: Recent proteomic profiling has identified Tyrphostin 47 as a non-specific inhibitor of WNK1, a kinase critical for ion transport and blood pressure regulation. This off-target activity must be accounted for when interpreting data in renal or cardiovascular models.

Signaling Pathway Impact

The following diagram illustrates the primary blockade points of Tyrphostin 47 within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Kinase Domain) EGFR_Ext->EGFR_Int Dimerization P_Tyr Phospho-Tyrosine EGFR_Int->P_Tyr Autophosphorylation Tyrphostin Tyrphostin 47 (AG-213) Tyrphostin->EGFR_Int Inhibits (Substrate Competition) ATP ATP ATP->EGFR_Int Cofactor Substrate Tyrosine Substrate Substrate->EGFR_Int Target Grb2 Grb2/SOS P_Tyr->Grb2 Recruitment Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: Tyrphostin 47 blocks EGFR kinase activity by competing with the substrate, preventing autophosphorylation and downstream MAPK cascade activation.

Part 2: Experimental Framework & Protocols

Self-Validating Protocol: Inhibition of EGFR-Dependent Proliferation

This protocol is designed to validate the efficacy of Tyrphostin 47 in an EGFR-overexpressing cell line (e.g., A431 or vascular smooth muscle cells).

Prerequisites:

  • Cell Line: A431 (Human epidermoid carcinoma) or VSMCs.

  • Reagents: Tyrphostin 47 (Stock: 50 mM in DMSO), Recombinant Human EGF.

  • Control: Tyrphostin A1 (Negative control analogue) or DMSO vehicle.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Tyrphostin 47 in high-grade anhydrous DMSO to 50 mM.

    • Critical Check: Ensure the solution is clear yellow. If cloudy, sonicate briefly. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding & Starvation (The "Reset"):

    • Seed cells in 6-well plates (for Western Blot) or 96-well plates (for viability).

    • Grow to 70% confluency.

    • Wash 2x with PBS and switch to Serum-Free Medium for 18–24 hours.

    • Why? Starvation eliminates background signaling from serum growth factors, synchronizing the cells to a basal state.

  • Inhibitor Pre-incubation:

    • Add Tyrphostin 47 to the serum-free medium.

    • Dose Range: 0, 1, 10, 50 µM. (IC50 is typically ~2.4 µM, but 10-50 µM is often required for complete blockade in whole cells due to permeability).

    • Time: Incubate for 2 hours at 37°C.

    • Control: Treat parallel wells with DMSO (0.1% final) and Tyrphostin A1.

  • Stimulation:

    • Add EGF (final concentration 10–50 ng/mL) directly to the media containing the inhibitor.

    • Incubate for 15 minutes (for phosphorylation analysis) or 24–48 hours (for proliferation assays).

  • Analysis (Western Blotting):

    • Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

    • Blot for p-EGFR (Tyr1068) and p-ERK1/2 .

    • Success Metric: A dose-dependent disappearance of the p-EGFR band compared to the EGF-only positive control.

Experimental Workflow Diagram

The following flowchart details the logical progression of the validation experiment.

Workflow Start Seed Cells (A431 / VSMC) Starve Serum Starvation (18-24h) Start->Starve Sync Cycle Treat Pre-treat with Tyrphostin 47 (2h, 0-50µM) Starve->Treat Block Kinase Stim Stimulate with EGF (50 ng/mL) (15 min) Treat->Stim Activate Pathway Lyse Cell Lysis (+ Phosphatase Inhibitors) Stim->Lyse Capture State Readout Western Blot (p-EGFR / p-ERK) Lyse->Readout Quantify

Caption: Step-by-step workflow for validating Tyrphostin 47 mediated inhibition of EGFR signaling.

Part 3: Data Interpretation & Troubleshooting

Expected Results

When analyzing Western Blot data, you should observe the following trends:

Conditionp-EGFR Signalp-ERK SignalInterpretation
No EGF / No Drug Low/BasalLow/BasalBaseline state.
EGF + DMSO High High Pathway activation (Positive Control).
EGF + Tyrphostin 47 (1 µM) HighHighBelow effective inhibitory concentration.
EGF + Tyrphostin 47 (10 µM) ReducedReducedPartial inhibition.
EGF + Tyrphostin 47 (50 µM) Absent/Low Absent/Low Complete blockade of kinase activity.
Troubleshooting Common Issues
  • Precipitation: Tyrphostin 47 is hydrophobic. If precipitation occurs in the media, reduce the working concentration or ensure the DMSO stock is fully dissolved before dilution. Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity.

  • Lack of Inhibition: If 50 µM fails to inhibit EGFR phosphorylation, check the cell line for T790M mutations (which can confer resistance to some inhibitors) or verify the stability of the drug stock (hydrolysis occurs in the presence of water).

  • Off-Target Effects: If you observe toxicity without signaling inhibition, consider WNK1-mediated effects or general cytotoxicity. Always run an MTT/CCK-8 assay in parallel to distinguish signaling blockade from cell death.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science.

  • Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-injury model. American Heart Journal.

  • Mori, T., et al. (2000). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. Microbiology and Immunology.[2][3]

  • Sears, C. L., et al. (1995). Genistein and tyrphostin 47 stimulate CFTR-mediated Cl- secretion in T84 cell monolayers. American Journal of Physiology-Gastrointestinal and Liver Physiology.

Sources

Protocols & Analytical Methods

Method

Application Note: Tyrphostin 47 (AG-213) Experimental Protocol for In Vitro EGFR Inhibition

[1] Abstract & Introduction Tyrphostin 47 (also known as AG-213 or RG-50864) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family.[1][2] Unlike many modern kinase inhibitors that strictly com...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Tyrphostin 47 (also known as AG-213 or RG-50864) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family.[1][2] Unlike many modern kinase inhibitors that strictly compete with ATP, early tyrphostins were rationally designed to compete with the substrate (peptide) binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, although mixed kinetics (ATP/substrate competition) are often observed depending on the specific analog and concentration.[1]

This guide provides a rigorous framework for using Tyrphostin 47 to dissect EGFR signaling pathways. It addresses the compound's specific physicochemical challenges—primarily its hydrophobicity and hydrolytic instability—to ensure reproducible data.

Technical Specifications & Chemical Properties[1]

Before initiating biological experiments, verify the compound's integrity. Tyrphostin 47 is sensitive to moisture; hydrolysis renders it inactive.

PropertySpecificationNotes
Chemical Name

-Cyano-(3,4-dihydroxy)thiocinnamamide
Synonyms AG-213, RG-50864
CAS Number 118409-60-2Unique identifier for verification.[1]
Molecular Weight 220.25 g/mol
Target EGFR Kinase (IC


2.4 µM)
Also affects HER2 and other TKs at higher concentrations (>50 µM).[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to ~50 mg/mL.[1][2]
Secondary Solvent EthanolSoluble up to ~40 mM.[2]
Stability Moisture SensitiveCRITICAL: Store desicated at -20°C.

Preparation & Handling Protocol

Phase A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock (e.g., 50 mM) to minimize DMSO volume in culture.[1]

  • Environment: Work in a low-humidity environment if possible. Allow the product vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic powder.

  • Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).[1]

    • Why? Even trace water in DMSO can accelerate the hydrolysis of the thiocinnamamide moiety, leading to batch-to-batch inconsistency.[1]

  • Dissolution:

    • Calculate the volume required for a 50 mM stock.

    • Example: To dissolve 10 mg of Tyrphostin 47 (MW 220.25):

      
      [1]
      
    • Vortex vigorously until the solution is a clear, orange/yellow liquid.

  • Storage: Aliquot immediately into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

Phase B: Working Solution (The "Solvent Front" Technique)

Objective: Dilute into aqueous media without precipitating the compound.

  • The Risk: Tyrphostin 47 is highly hydrophobic. Adding high-concentration DMSO stock directly to a large volume of static media often causes the compound to crash out as microscopic crystals, which cells cannot uptake.

  • The Fix:

    • Prepare an intermediate dilution (e.g., 10x final concentration) in media while vortexing the media.

    • Add this intermediate to the cells.

    • Limit DMSO: Ensure final DMSO concentration is

      
       (ideal) or 
      
      
      
      (max) to avoid solvent toxicity masking the inhibitor's effect.[1]

Biological Mechanism of Action[3][4][5]

The following diagram illustrates the intervention point of Tyrphostin 47 within the EGFR signaling cascade.

Tyrphostin_Mechanism EGF EGF Ligand EGFR_Inactive EGFR (Monomer) EGF->EGFR_Inactive Binds EGFR_Active EGFR (Dimerized) EGFR_Inactive->EGFR_Active Dimerization Phosphorylation Tyrosine Phosphorylation (pY) EGFR_Active->Phosphorylation Catalysis ATP ATP ATP->EGFR_Active Attempts Binding Tyrphostin Tyrphostin 47 (Inhibitor) Tyrphostin->EGFR_Active Competes at Kinase Domain Tyrphostin->Phosphorylation BLOCKS Downstream Downstream Signaling (MAPK / PI3K / AKT) Phosphorylation->Downstream Recruitment CellResponse Cell Proliferation / Survival Downstream->CellResponse

Figure 1: Mechanism of Action.[1][3] Tyrphostin 47 binds to the kinase domain of EGFR, competitively inhibiting phosphorylation and halting downstream MAPK/AKT signaling cascades.

In Vitro Experimental Protocol: EGFR Inhibition Assay

System: A431 Human Epidermoid Carcinoma cells (High EGFR expression model).[1][4]

Step 1: Cell Seeding & Synchronization[1]
  • Day 0: Seed A431 cells at

    
     cells/well in a 6-well plate. Culture in DMEM + 10% FBS.
    
  • Day 1 (Starvation): Once cells reach ~70% confluence, wash 2x with PBS and switch to Serum-Free Media (DMEM only).[1]

    • Scientific Rationale: Serum contains EGF and other growth factors. Starvation synchronizes the cells in G0/G1 and reduces basal EGFR phosphorylation, providing a clean background to observe the inhibitor's effect upon stimulation. Incubate for 16–24 hours.

Step 2: Inhibitor Pre-incubation[1]
  • Day 2: Prepare fresh Tyrphostin 47 working solutions.

  • Dose Range: 0 µM (DMSO Control), 5 µM, 10 µM, 25 µM, 50 µM.

  • Application: Add inhibitor to the serum-free media.[1]

  • Time: Incubate for 2 to 4 hours at 37°C.

    • Note: Tyrphostins generally require longer pre-incubation than modern ATP-competitive inhibitors (like Gefitinib) to achieve equilibrium at the binding site.[1]

Step 3: Ligand Stimulation[1]
  • Add EGF (Epidermal Growth Factor) to a final concentration of 50–100 ng/mL .[1]

  • Incubate for 5 to 10 minutes at 37°C.

    • Rationale: EGFR autophosphorylation peaks rapidly (within minutes).[1] Longer incubation allows phosphatases to degrade the signal.

Step 4: Termination & Lysis[1]
  • Place plates immediately on ice.

  • Aspirate media and wash 2x with ice-cold PBS (containing 1 mM Sodium Orthovanadate to preserve phosphorylation).[1]

  • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

Step 5: Analysis (Western Blot)[1]
  • Primary Readout: Immunoblot for p-EGFR (Tyr1068 or Tyr1173) .[1]

  • Normalization: Blot for Total EGFR and GAPDH/Actin .

  • Expected Result: A dose-dependent decrease in p-EGFR band intensity relative to Total EGFR, with an IC

    
     appearing near the 2–10 µM range in cellular assays (often higher than cell-free IC
    
    
    
    due to membrane permeability and ATP competition).[1]

Experimental Workflow Diagram

Workflow Step1 1. Seed Cells (A431) Step2 2. Serum Starve (16-24h) Step1->Step2 Step3 3. Treat w/ Tyrphostin 47 (2-4h Pre-incubation) Step2->Step3 Step4 4. Stimulate w/ EGF (5-10 min) Step3->Step4 Step5 5. Lyse & Western Blot (p-EGFR vs Total EGFR) Step4->Step5

Figure 2: Step-by-step workflow for evaluating Tyrphostin 47 efficacy in cell culture.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationPotential CauseCorrective Action
Precipitation in Media "Solvent Shock" or concentration >50 µM.[1]Dilute stock into a small volume of media while vortexing before adding to the plate. Check under microscope immediately after addition.
No Inhibition Observed Hydrolysis of Stock Solution.Tyrphostin 47 degrades in water.[2] If stock turned cloudy or changed color significantly, discard. Always use anhydrous DMSO.
High Cell Toxicity Off-target effects or DMSO toxicity.[1]Include a "Vehicle Control" (DMSO only) at the highest volume used. If DMSO > 0.5%, reduce stock concentration.
Weak Signal (p-EGFR) Phosphatase activity.[1]Ensure Lysis Buffer contains Sodium Orthovanadate and NaF. Keep lysates strictly at 4°C.

References

  • Gazit, A., et al. (1989).[2][3][5] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Information Sheet: Tyrphostin 47 (T7540)."[1] [1]

  • Posner, I., et al. (1989).[5] "Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides."[1][5] FEBS Letters.

Sources

Application

Application Note: Optimization of Tyrphostin 47 (AG-213) for EGFR Inhibition Assays

Abstract & Introduction Tyrphostin 47 (AG-213) is a synthetic benzylidenemalononitrile derivative belonging to the tyrphostin family of tyrosine kinase inhibitors. Unlike many modern kinase inhibitors (e.g., gefitinib, e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tyrphostin 47 (AG-213) is a synthetic benzylidenemalononitrile derivative belonging to the tyrphostin family of tyrosine kinase inhibitors. Unlike many modern kinase inhibitors (e.g., gefitinib, erlotinib) that compete with ATP, Tyrphostin 47 was originally designed to compete with the protein substrate at the kinase domain of EGFR. This distinct mechanism of action makes it a valuable tool for dissecting EGFR signaling pathways without the interference of ATP-competitive off-target effects common in first-generation ATP analogs.

This application note provides a validated framework for determining the optimal working concentration of Tyrphostin 47 in both cell-free kinase assays and in vitro cell-based models (specifically A431 epidermoid carcinoma cells).

Physicochemical Properties & Handling

Failure to respect the chemical instability of tyrphostins is the primary cause of experimental inconsistency.

ParameterSpecificationCritical Notes
MW 220.25 g/mol Small molecule, cell-permeable.
Solubility DMSO (up to 50 mg/mL)Insoluble in water. Precipitates instantly in aqueous buffers if not diluted correctly.
Stability High in frozen DMSOHydrolysis Risk: The benzylidenemalononitrile moiety is susceptible to hydrolysis in the presence of water and light.[1]
Appearance Yellow/Orange SolidDarkening indicates oxidation/degradation.
Storage & Reconstitution Protocol
  • Stock Preparation: Dissolve powder in sterile, anhydrous DMSO to a concentration of 20 mM or 50 mM .

  • Aliquot: Immediately dispense into single-use light-protected vials (amber tubes).

  • Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Thawing: Thaw only once. Discard unused thawed stock. Do not refreeze.

Mechanism of Action

Tyrphostin 47 inhibits the EGFR kinase by occupying the substrate subsite, preventing the phosphorylation of tyrosine residues on the receptor tail and downstream substrates.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) RTK Domain EGF->EGFR Binding & Dimerization Phos Autophosphorylation (pY) EGFR->Phos Kinase Activity Tyrphostin Tyrphostin 47 (Inhibitor) Tyrphostin->EGFR Competes with Substrate Substrate Tyrosine Substrate (e.g., Shc, PLC-gamma) Substrate->EGFR Recruitment Signaling Downstream Signaling (MAPK/PI3K) Phos->Signaling Activation

Figure 1: Mechanism of Action. Tyrphostin 47 interferes with the substrate binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signal transduction.

Optimization Strategy: Determining the Working Concentration

The IC50 of Tyrphostin 47 is approximately 2.4 µM in purified enzyme assays. However, cell-based assays require significantly higher concentrations due to membrane permeability and intracellular sequestration.

A. Recommended Concentration Ranges
Assay TypeRecommended RangeStarting PointRationale
Cell-Free Kinase Assay 0.1 µM – 20 µM2.5 µM Direct access to enzyme; aligns with biochemical IC50.
Cell-Based Signaling (e.g., Western Blot)10 µM – 100 µM50 µM Requires gradient to cross membrane.
Cell Proliferation (e.g., MTT/BrdU)10 µM – 200 µM40 µM Long-duration assays require sustained inhibition; watch for cytotoxicity >100 µM.
B. The "Hook Effect" Warning

In cell-based assays, concentrations >100 µM often lead to non-specific toxicity or compound precipitation in the media, which can be mistaken for kinase inhibition. Always include a viability control (e.g., Trypan Blue or LDH release) when testing >50 µM.

Detailed Protocol: Inhibition of EGFR Autophosphorylation

Model System: A431 Human Epidermoid Carcinoma Cells (High EGFR expression). Objective: Validate Tyrphostin 47 efficacy by measuring pEGFR (Tyr1068) levels via Western Blot.

Experimental Workflow

Workflow Step1 Seed A431 Cells (70% Confluence) Step2 Serum Starvation (16-24 Hours) Step1->Step2 Remove Growth Factors Step3 Pre-Incubation Tyrphostin 47 (2 Hours) Step2->Step3 Equilibrate Inhibitor Step4 EGF Stimulation (5-10 mins) Step3->Step4 Activate Receptor Step5 Cell Lysis & Western Blot Step4->Step5 Quantify pTyr

Figure 2: Experimental timeline for assessing EGFR inhibition in A431 cells.

Step-by-Step Procedure
  • Seeding: Plate A431 cells in 6-well plates. Grow to 70-80% confluence in DMEM + 10% FBS.

  • Starvation (CRITICAL):

    • Wash cells 2x with PBS.

    • Replace medium with Serum-Free DMEM .

    • Incubate for 18–24 hours .

    • Why? This reduces basal EGFR phosphorylation to zero, allowing a clean signal upon stimulation.

  • Inhibitor Preparation:

    • Thaw 20 mM Tyrphostin 47 stock.

    • Prepare 1000x dilutions in DMSO (e.g., 10, 20, 50, 100 mM stocks).

    • Dilute 1:1000 into warm serum-free media to achieve final concentrations of 10, 20, 50, and 100 µM .

    • Control: DMSO vehicle only (0.1%).

  • Pre-Incubation:

    • Aspirate starvation media.

    • Add media containing Tyrphostin 47.

    • Incubate for 2 hours at 37°C.

    • Why? Tyrphostins can be slow-binding or require time to equilibrate across the membrane.

  • Stimulation:

    • Add EGF (Epidermal Growth Factor) directly to the media to a final concentration of 20–100 ng/mL .

    • Incubate for exactly 5 minutes at 37°C.

    • Note: Longer stimulation (>15 mins) triggers receptor internalization and degradation, complicating analysis.

  • Lysis:

    • Place plate on ice immediately. Aspirate media.

    • Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Analysis:

    • Perform SDS-PAGE and Western Blot.

    • Primary Antibody: Anti-pEGFR (Tyr1068 or Tyr1173).

    • Loading Control: Anti-Total EGFR or Beta-Actin.

Data Interpretation & Troubleshooting

Expected Results
  • 0 µM (DMSO): Strong band for pEGFR upon EGF stimulation.

  • 10–20 µM: Slight reduction in pEGFR intensity.

  • 50 µM: Significant reduction (>50%) in pEGFR signal.

  • 100 µM: Near complete loss of pEGFR signal.

Troubleshooting Guide
ObservationProbable CauseSolution
Precipitation in Media Conc. >100 µM or cold mediaWarm media to 37°C before adding inhibitor. Keep DMSO <0.5%.[1]
No Inhibition Oxidation of CompoundCheck stock color. If dark orange/brown, discard. Use fresh stock.
High Basal Phosphorylation Incomplete StarvationEnsure 18h+ serum-free step. Wash thoroughly to remove FBS.
Cell Detachment ToxicityReduce concentration to <50 µM or reduce pre-incubation time to 1 hour.

References

  • Gazit, A., et al. (1989).[2] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[2] Journal of Medicinal Chemistry, 32(10), 2344-2352.[2]

  • Yaish, P., et al. (1988).[2] Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors.[2][3][4][5][6] Science, 242(4880), 933-935.[2]

  • Sigma-Aldrich. (n.d.). Product Information Sheet: Tyrphostin 47 (T7540).[2]

Sources

Method

Application Notes &amp; Protocols: Effective Use of Tyrphostin 47 (AG-1478) in Preclinical Research

This guide provides an in-depth technical overview and detailed protocols for the experimental use of Tyrphostin 47, also known as AG-1478. As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGF...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and detailed protocols for the experimental use of Tyrphostin 47, also known as AG-1478. As a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Tyrphostin 47 is a critical tool in cancer research and the study of cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its solubility, stability, and application in cellular assays.

Foundational Principles: Understanding Tyrphostin 47

Tyrphostin 47 is a small molecule inhibitor that specifically targets the ATP-binding site within the intracellular tyrosine kinase domain of EGFR (ErbB1).[1][2] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades critical for cell proliferation, survival, and migration.[3][4][5] Its high selectivity and potency, with an IC50 value in the low nanomolar range (approximately 3 nM in vitro), make it an invaluable reagent for dissecting the role of EGFR in various physiological and pathological processes.[1][6]

The rationale for its use in many cancer models stems from the frequent overexpression or mutation of EGFR in various malignancies, leading to aberrant signaling and uncontrolled cell growth. By inhibiting this primary driver, researchers can investigate the downstream consequences, assess potential therapeutic strategies, and study mechanisms of drug resistance.[3][7]

Mechanism of Action: EGFR Pathway Inhibition

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated sites serve as docking stations for adaptor proteins and enzymes, activating key signaling pathways like the RAS-RAF-MAPK and PI3K-Akt pathways. Tyrphostin 47 effectively abrogates these events at their origin.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGFR EGFR Dimer pY Autophosphorylation (pY) EGFR->pY Activates EGF EGF Ligand EGF->EGFR Binds Tyrphostin47 Tyrphostin 47 (AG-1478) Tyrphostin47->pY Inhibits ATP ATP ATP->pY Grb2 Grb2/Shc pY->Grb2 PI3K PI3K pY->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Invasion ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Survival Cell Survival, Anti-Apoptosis Akt->Survival

Figure 1: Mechanism of Tyrphostin 47 Action. Tyrphostin 47 competitively inhibits ATP binding to the EGFR kinase domain, preventing autophosphorylation and blocking downstream pro-proliferative and pro-survival signaling pathways.

Solubility and Stock Solution Preparation

The successful application of Tyrphostin 47 hinges on its proper solubilization and storage. Due to its hydrophobic nature, it is insoluble in aqueous solutions but shows good solubility in organic solvents.[8]

Solvent Selection: DMSO vs. Ethanol

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Tyrphostin 47.[1][3] It allows for the creation of stable, concentrated stocks (e.g., 10-50 mM) that can be easily diluted to working concentrations in cell culture media.[2][3] While ethanol is also a viable solvent, DMSO is generally preferred for achieving higher stock concentrations.

The choice between DMSO and ethanol can be experiment-dependent. For instance, if a particular cell line is exceptionally sensitive to DMSO, ethanol might be considered. However, the final concentration of either solvent in the culture medium should be minimized (typically ≤0.1%) to avoid off-target effects.

Quantitative Solubility Data
SolventReported SolubilityMolar Concentration (Approx.)Source(s)
DMSO 10 mg/mL - 50 mg/mL31.7 mM - 158.3 mM[1][8]
Ethanol 10 mg/mL / 40 mM~31.7 mM / 40 mM[8]
DMSO:Methanol (1:1) 10 mg/mL~31.7 mM[8]
Water InsolubleN/A[8]
Molecular Weight of Tyrphostin 47 (AG-1478): 315.76 g/mol [1]
Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating system for preparing a reliable stock solution. The key is to ensure the compound is fully dissolved before storage.

Stock_Prep_Workflow start Start weigh 1. Weigh Tyrphostin 47 (e.g., 1 mg) start->weigh calc 2. Calculate Solvent Volume For 10 mM: Vol (µL) = (Mass (mg) / 315.76) * 100,000 (e.g., 1 mg -> 316.7 µL) weigh->calc add_dmso 3. Add High-Purity DMSO to the vial calc->add_dmso dissolve 4. Ensure Complete Dissolution (Vortex, gentle warming if needed) add_dmso->dissolve aliquot 5. Aliquot into single-use tubes (e.g., 10-20 µL per tube) dissolve->aliquot store 6. Store at -20°C or -80°C Protect from light aliquot->store end End store->end

Figure 2: Workflow for Tyrphostin 47 Stock Solution Preparation. This systematic process ensures accurate concentration and maximizes the stability of the stock solution.

Step-by-Step Methodology:

  • Preparation: Bring the vial of powdered Tyrphostin 47 and high-purity, anhydrous DMSO to room temperature.

  • Calculation: For 1 mg of Tyrphostin 47 (MW: 315.76 g/mol ), the volume of DMSO required to make a 10 mM stock is calculated as follows:

    • Volume (L) = (0.001 g / 315.76 g/mol ) / 0.010 mol/L = 0.0003167 L or 316.7 µL .

  • Dissolution: Add the calculated volume of DMSO directly to the vial containing the powder. Cap tightly and vortex thoroughly until all particulate matter is dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes.[1]

  • Storage & Stability: Store the aliquots at -20°C, protected from light.[1] Under these conditions, the DMSO stock is stable for at least 3 months.[1] For longer-term storage, -80°C is recommended. The lyophilized powder is stable for up to 24 months when stored at -20°C.[1]

Application Protocol: In Vitro Cell-Based Assays

This section details a general protocol for treating adherent cancer cell lines (e.g., A549, MCF-7, T47D) with Tyrphostin 47 to assess its effects on cell signaling, proliferation, or apoptosis.

Determining Working Concentrations

The optimal working concentration of Tyrphostin 47 is cell-line dependent and must be determined empirically.

  • For signaling studies (e.g., Western blot for p-EGFR): Concentrations typically range from 50 nM to 200 nM for effective EGFR inhibition within a short timeframe (e.g., 30 minutes).[1]

  • For long-term proliferation or apoptosis assays (24-72h): A broader dose-response curve is recommended, often ranging from 0.1 µM to 10 µM or higher.[2][3]

Protocol: Inhibition of EGFR Phosphorylation in Adherent Cells

Objective: To assess the ability of Tyrphostin 47 to inhibit EGF-stimulated EGFR phosphorylation.

Materials:

  • Adherent cells cultured to 70-80% confluency in 6-well plates.

  • Serum-free culture medium.

  • 10 mM Tyrphostin 47 stock in DMSO.

  • Recombinant human EGF (e.g., 10 µg/mL stock).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Methodology:

  • Serum Starvation: When cells reach 70-80% confluency, aspirate the growth medium. Wash once with PBS, and then replace with serum-free medium. Incubate for 16-24 hours. This crucial step reduces basal EGFR activity, ensuring a clear signal upon EGF stimulation.

  • Inhibitor Pre-treatment:

    • Prepare working dilutions of Tyrphostin 47 in serum-free medium. For example, to achieve a final concentration of 100 nM in 2 mL of medium, dilute the 10 mM stock 1:100,000 (e.g., by serial dilution).

    • Add the Tyrphostin 47-containing medium to the designated wells. For the control wells, add medium with an equivalent amount of DMSO (e.g., 0.1%).

    • Incubate for 30 minutes to 2 hours at 37°C. This allows the inhibitor to enter the cells and engage its target.

  • EGF Stimulation:

    • Add EGF to a final concentration of 20-100 ng/mL to all wells except the unstimulated control.

    • Incubate for 5-15 minutes at 37°C. This is a typical timeframe for observing maximal EGFR phosphorylation.

  • Cell Lysis:

    • Immediately stop the reaction by placing the plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Analysis:

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., via BCA assay).

    • Analyze the lysates by Western blotting using antibodies against phospho-EGFR (e.g., pY1068) and total EGFR. A successful experiment will show a strong p-EGFR band in the EGF-stimulated, DMSO-treated sample, which is significantly diminished in the Tyrphostin 47-treated sample.

Concluding Remarks and Best Practices

  • Trustworthiness of Protocols: Always include appropriate controls in your experiments: an unstimulated control, a vehicle (DMSO) control, and a positive (EGF-stimulated) control.

  • Solvent Toxicity: Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your specific cell line, typically below 0.5% and ideally at or below 0.1%.[3]

  • Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Protect the compound from light.[1]

  • Empirical Validation: The provided protocols are a starting point. Optimal incubation times and concentrations should be determined empirically for each cell line and experimental endpoint.

By adhering to these guidelines, researchers can confidently employ Tyrphostin 47 as a precise tool to investigate EGFR-driven cellular processes, contributing to a deeper understanding of cell biology and the development of targeted therapeutics.

References

  • Rahman, M., et al. (2009). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports, 22(5), 1193-1199.
  • Zhong, H., et al. (2005). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme. Acta Pharmacologica Sinica, 26(2), 231-236.
  • Sorkina, T., et al. (2006). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells. FEBS Letters, 580(21), 5038-5044.
  • Kramer, J. H., et al. (2011). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction.
  • Więsik, A., & Marciniak, K. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186-195.
  • Li, Z., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. International Journal of Oncology, 32(5), 1059-1065.
  • Teshima, R., et al. (2003). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. Biological & Pharmaceutical Bulletin, 26(1), 111-114.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • UCSC Genome Browser. (2011). Cell Growth Protocol for T-47D Cell Line. Retrieved from [Link]

  • Lyall, R. M., et al. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. Journal of Biological Chemistry, 264(24), 14503-14509.
  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • NIH. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function. Retrieved from [Link]

  • MDPI. (2022). Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

Application

Application of Tyrphostin 47 in cystic fibrosis transmembrane conductance regulator (CFTR) research

Modulation of Gating Kinetics and Surface Density in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Studies Executive Summary & Mechanistic Rationale Tyrphostin 47 (AG-213) is a synthetic tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Modulation of Gating Kinetics and Surface Density in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Studies

Executive Summary & Mechanistic Rationale

Tyrphostin 47 (AG-213) is a synthetic tyrosine kinase inhibitor (TKI) belonging to the tyrphostin family. While originally designed to inhibit EGFR kinase activity, it has emerged as a critical chemical probe in Cystic Fibrosis (CF) research. Its utility lies in its ability to modulate the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) through two distinct, yet interconnected mechanisms: gating potentiation and endocytic trafficking modulation .

Mechanistic Insight: The Tyrosine Phosphorylation Axis

CFTR channel activity is primarily driven by PKA-dependent phosphorylation of the Regulatory (R) domain.[1][2] However, tyrosine phosphorylation exerts a negative regulatory effect on CFTR, often promoting channel closure or internalization.

  • Gating Potentiation: Tyrphostin 47 inhibits membrane-associated Protein Tyrosine Kinases (PTKs). By preventing the tyrosine phosphorylation of CFTR (or its regulatory complex), AG-213 relieves tonic inhibition, thereby increasing the open probability (

    
    ) of the channel. Some evidence also suggests a direct interaction with the CFTR nucleotide-binding domains (NBDs), similar to the isoflavone Genistein [1, 2].
    
  • Trafficking Stabilization: Tyrosine motifs (e.g., Y1424) in the CFTR C-terminus serve as sorting signals for the AP-2 adaptor complex, driving clathrin-mediated endocytosis. By inhibiting the kinases responsible for phosphorylating these motifs (or associated machinery), Tyrphostin 47 can retard CFTR internalization, stabilizing the cell-surface pool [3, 4].

Critical Experimental Distinction:

  • Acute Application (Minutes): Potentiates

    
     current and stabilizes surface density.
    
  • Chronic Application (>24 Hours): Can impair CFTR maturation, leading to accumulation of core-glycosylated (Band B) protein and reduced mature (Band C) protein [5]. This guide focuses on acute application for functional and trafficking studies.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of Tyrphostin 47 on the CFTR signaling landscape.

CFTR_Mechanism Tyrphostin Tyrphostin 47 (AG-213) PTK Protein Tyrosine Kinase (e.g., c-Src) Tyrphostin->PTK Inhibits (IC50 ~20-50 µM) CFTR_Open CFTR (Open/Surface Stable) Tyrphostin->CFTR_Open Direct Binding (Putative) CFTR_Phos Tyr-Phosphorylated CFTR (Inhibited/Internalization Prone) PTK->CFTR_Phos Phosphorylates Y1424 PTK->CFTR_Open Inhibition relieves brake CFTR_Closed CFTR (Closed/Basal) CFTR_Closed->CFTR_Phos Basal Turnover CFTR_Phos->CFTR_Open Reduces Po Endocytosis AP-2 Mediated Endocytosis CFTR_Phos->Endocytosis Promotes Cl_Efflux Cl- Secretion CFTR_Open->Cl_Efflux Conductance

Figure 1: Tyrphostin 47 inhibits PTKs, preventing negative regulation of CFTR and stabilizing the open, surface-resident conformation.

Protocol A: Functional Assessment via Short-Circuit Current ( )

Objective: To quantify the potentiator activity of Tyrphostin 47 on CFTR-mediated chloride transport in polarized epithelial monolayers (e.g., T84, Calu-3, or CFBE41o-).

Materials
  • Ussing Chamber System (e.g., Physiologic Instruments).

  • Buffer: Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95%

    
     / 5% 
    
    
    
    , pH 7.4.
  • Reagents:

    • Amiloride (ENaC inhibitor).

    • Forskolin (Adenylate cyclase activator).[3][4]

    • Tyrphostin 47 (Stock: 100 mM in DMSO).

    • Genistein (Positive Control).

    • CFTRinh-172 (Specific CFTR inhibitor).

Experimental Workflow
  • Mounting: Mount polarized monolayers in Ussing chambers. Clamp voltage to 0 mV to measure short-circuit current (

    
    ).
    
  • Equilibration: Allow

    
     to stabilize (approx. 20 mins) until baseline drift is <1 
    
    
    
    .
  • Step 1: ENaC Blockade: Add Amiloride (100 µM) to the apical bath. Wait for current stabilization (removes

    
     absorption component).
    
  • Step 2: cAMP Activation: Add Forskolin (10 µM) (or CPT-cAMP) to the basolateral bath. This phosphorylates the R-domain via PKA.[1][2]

    • Note: In WT-CFTR, this induces a large

      
       current. In mutants (e.g., F508del), the response may be blunted.
      
  • Step 3: Tyrosine Kinase Inhibition (Potentiation): Once the Forskolin plateau is reached, add Tyrphostin 47 (50 - 100 µM) to the apical bath.

    • Observation: Expect a rapid increase in

      
       (super-activation) due to the inhibition of negative tyrosine phosphorylation or direct gating potentiation [1, 6].
      
  • Step 4: Validation: Add CFTRinh-172 (10 µM) to the apical bath. The current should drop to near baseline, confirming CFTR specificity.

Data Interpretation & Troubleshooting
Treatment PhaseExpected Response (WT-CFTR)Mechanistic Interpretation
Amiloride Slight decrease in

Blockade of apical

entry.
Forskolin Sharp increase in

PKA-mediated phosphorylation/gating.
Tyrphostin 47 Secondary increase (Potentiation) Removal of tyrosine-dependent "brake" or direct gating.
CFTRinh-172 Complete reversalConfirms current is CFTR-mediated.
  • Troubleshooting: If Tyrphostin 47 precipitates, ensure the bath is vigorously stirred and the DMSO concentration in the bath does not exceed 0.1%.

Protocol B: Surface Biotinylation (Trafficking Analysis)

Objective: To determine if Tyrphostin 47 stabilizes CFTR at the plasma membrane by inhibiting endocytosis.

Materials
  • Cells: CFBE41o- or HEK293-CFTR.

  • Labeling Agent: Sulfo-NHS-SS-Biotin (membrane impermeable).

  • Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.

  • Capture: Streptavidin-Agarose beads.

Step-by-Step Methodology
  • Drug Treatment:

    • Seed cells to confluence.

    • Treat cells with Tyrphostin 47 (100 µM) or Vehicle (DMSO) for 15–30 minutes at 37°C.

    • Note: Do not exceed 2-3 hours to avoid biosynthetic maturation defects [5].

  • Surface Labeling (4°C):

    • Place cells on ice (arrests trafficking). Wash 3x with ice-cold PBS (pH 8.0).

    • Incubate with 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS for 30 mins at 4°C.

  • Quenching:

    • Wash cells 3x with ice-cold PBS + 100 mM Glycine to quench unreacted biotin.

  • Lysis & Capture:

    • Lyse cells in RIPA buffer. Centrifuge (14,000 x g, 10 min) to clear debris.

    • Take a "Total Lysate" aliquot (Input control).

    • Incubate the remaining supernatant with Streptavidin beads overnight at 4°C.

  • Elution & Western Blot:

    • Wash beads 4x with Lysis Buffer.

    • Elute proteins with 2x Laemmli buffer + DTT (cleaves the disulfide spacer).

    • Perform Western Blot probing for CFTR (Band C).[5]

  • Quantification:

    • Calculate the ratio of Surface CFTR (Eluate) to Total CFTR (Input).

    • Compare Tyrphostin 47 treated vs. Vehicle. An increase indicates inhibition of endocytosis/stabilization [7].

References

  • Genistein and Tyrphostin 47 Stimulate CFTR-mediated Cl- Secretion in T84 Cell Monolayers. Source:[6][7] American Journal of Physiology (1995).[7] Context: Establishes Tyrphostin 47 as a CFTR activator in epithelial monolayers.[6] Link:[Link]

  • Activation of CFTR Cl- channel by tyrphostins via a protein tyrosine kinase-independent pathway. Source: American Journal of Physiology-Cell Physiology (1998). Context: Discusses the mechanism of action, suggesting direct interaction or PTK-independent pathways in specific contexts. Link:[Link]

  • Endocytic Trafficking of CFTR in Health and Disease. Source: Journal of Cystic Fibrosis (2004). Context: Reviews the role of tyrosine motifs in CFTR endocytosis and how kinase inhibitors can modulate surface density. Link:[Link]

  • Tyrosine phosphorylation of the cystic fibrosis transmembrane conductance regulator. Source: The Journal of Biological Chemistry (1998). Context: Identifies specific tyrosine residues (e.g., Y1424) regulated by kinases that Tyrphostin 47 targets. Link:[Link]

  • Prolonged treatment of cells with genistein modulates the expression and function of CFTR. Source: British Journal of Pharmacology (2002). Context: Critical reference for the distinction between acute (potentiation) and chronic (maturation impairment) effects of Tyrphostin 47. Link:[Link]

  • CFTR potentiators: From Bench to Bedside. Source: Journal of Cystic Fibrosis (2018). Context: Overview of potentiator classes, placing tyrosine kinase inhibitors in context with modern drugs like Ivacaftor. Link:[Link]

  • Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR. Source: Methods in Molecular Biology (2011). Context: The standard protocol basis for the biotinylation workflow described. Link:[Link]

Sources

Method

Application Note: Tyrphostin 47 (AG-213) as an Inhibitor of Shiga Toxin-Induced Cell Death

Executive Summary Shiga toxins (Stx), produced by Shigella dysenteriae serotype 1 and Enterohemorrhagic Escherichia coli (EHEC), are potent ribosome-inactivating proteins responsible for life-threatening conditions such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Shiga toxins (Stx), produced by Shigella dysenteriae serotype 1 and Enterohemorrhagic Escherichia coli (EHEC), are potent ribosome-inactivating proteins responsible for life-threatening conditions such as Hemolytic Uremic Syndrome (HUS).[1][2] The cytotoxicity of Stx is mediated not only by direct protein synthesis inhibition but also by the activation of the Ribotoxic Stress Response (RSR) , a signaling cascade leading to apoptosis.

This application note details the use of Tyrphostin 47 (AG-213) , a tyrosine kinase inhibitor, as a chemical probe to block Stx-induced cell death. Unlike broad-spectrum kinase inhibitors, Tyrphostin 47 exhibits a specific protective effect by attenuating the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) , a critical executioner in the Stx apoptotic pathway. This guide provides mechanistic insights, optimized experimental protocols, and data analysis frameworks for utilizing Tyrphostin 47 in cytoprotection assays.

Mechanistic Background

The Ribotoxic Stress Response (RSR)

Upon retrograde transport to the cytosol, the Stx A-subunit depurinates a specific adenine residue in the 28S rRNA of the 60S ribosomal subunit. This damage triggers the RSR, activating MAPKs (p38, JNK, ERK). Among these, p38 MAPK is the dominant driver of apoptosis in Stx-sensitive cells (e.g., Vero, HeLa, THP-1).

Mode of Action of Tyrphostin 47

Tyrphostin 47 (AG-213) is traditionally characterized as an EGFR inhibitor. However, in the context of Shiga toxin pathogenesis, it functions downstream of the ribosomal insult but upstream of the apoptotic machinery.

  • Target: It inhibits the phosphorylation (activation) of p38 MAPK.

  • Specificity: Comparative studies show that structurally related analogs (Tyrphostin 25, Tyrphostin 51) do not confer protection, highlighting a unique structure-activity relationship (SAR) for Tyrphostin 47 in this pathway.

  • Outcome: Prevention of downstream caspase activation and nuclear fragmentation.

Signaling Pathway Diagram

Stx_Pathway Stx Shiga Toxin (Stx) Gb3 Gb3 Receptor Stx->Gb3 Retro Retrograde Transport (Endosome -> Golgi -> ER) Gb3->Retro Ribosome 60S Ribosome (28S rRNA Depurination) Retro->Ribosome ZAK MAP3K (e.g., ZAK) Ribosome->ZAK Ribotoxic Stress p38 p38 MAPK (Phosphorylation) ZAK->p38 Apoptosis Apoptosis (Caspase 3/7) p38->Apoptosis T47 Tyrphostin 47 (Inhibitor) T47->p38 Blocks Phosphorylation

Figure 1: Schematic of Shiga toxin-induced signaling.[3] Tyrphostin 47 intervenes by blocking the phosphorylation of p38 MAPK, decoupling ribosomal damage from apoptotic cell death.

Experimental Protocols

Materials and Reagents
  • Cell Line: Vero cells (ATCC CCL-81) or HeLa cells. Note: Vero cells are highly sensitive due to high Gb3 expression.

  • Toxin: Shiga Toxin 1 (Stx1) or Shiga Toxin 2 (Stx2).[4][5][6]

  • Inhibitor: Tyrphostin 47 (AG-213) [CAS: 118409-60-2].

    • Stock Preparation: Dissolve in DMSO to 10-50 mM. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

  • Viability Assay: MTT, WST-1, or CellTiter-Glo® (ATP-based).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (critical for p38 detection).

Protocol A: Cytoprotection Assay (Dose-Response)

Objective: Determine the IC50 of Tyrphostin 47 required to protect cells from a lethal dose of Stx.

  • Cell Seeding:

    • Seed Vero cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of Tyrphostin 47 in serum-free or low-serum (1%) medium.

    • Range: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.

    • Replace culture media with inhibitor-containing media.

    • Incubate for 1 hour prior to toxin addition.

  • Toxin Challenge:

    • Add Stx1 to each well (except "No Toxin" controls) at a fixed lethal concentration (e.g., 10 ng/mL or

      
      ).
      
    • Important: Maintain the concentration of Tyrphostin 47 during toxin incubation.

  • Incubation:

    • Incubate for 24 to 48 hours . (Stx-induced apoptosis is time-dependent; 24h is usually sufficient for signaling effects, 48h for definitive cell death).

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours.

    • Solubilize formazan crystals with DMSO/SDS.

    • Measure absorbance at 570 nm.

Protocol B: Western Blot for p38 MAPK Phosphorylation

Objective: Validate the mechanism of action by observing the reduction of phospho-p38.

  • Setup: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment:

    • Group 1: Control (DMSO only).

    • Group 2: Stx1 (10 ng/mL) only.

    • Group 3: Tyrphostin 47 (50 µM) + Stx1.

    • Pre-treat with T47 for 1 hour before adding Stx.

  • Time Course:

    • Harvest cells at 2, 4, and 6 hours post-toxin addition. (p38 activation typically peaks 3-6 hours post-exposure).

  • Lysis & Blotting:

    • Lyse cells on ice. Clarify lysates by centrifugation.

    • Run SDS-PAGE and transfer to PVDF/Nitrocellulose.

    • Primary Antibodies:

      • Anti-phospho-p38 MAPK (Thr180/Tyr182).

      • Anti-total p38 MAPK (Loading Control).

      • Anti-GAPDH/Actin (Loading Control).

  • Expected Result: Stx treatment alone will show strong phospho-p38 bands. The T47+Stx group should show significantly reduced band intensity comparable to baseline.

Data Analysis & Interpretation

Quantitative Protection Metrics

Calculate the Percentage Protection using the following formula:



  • 
    : Absorbance of cells with Toxin + Inhibitor.
    
  • 
    : Absorbance of cells with Toxin + Vehicle.
    
  • 
    : Absorbance of cells with Vehicle only (No Toxin).
    
Expected Data Trends

The following table summarizes expected outcomes for a successful validation:

Treatment GroupCell Viability (MTT)Phospho-p38 LevelInterpretation
Control 100%Low (Baseline)Healthy cells.
Stx Only < 20%High (Activated)Ribotoxic stress induced apoptosis.
T47 (50 µM) + Stx > 70% Reduced T47 blocks signaling downstream of ribosome damage.
T25 (50 µM) + Stx < 20%HighNegative control; structural specificity validation.

Troubleshooting & Optimization

  • Solubility: Tyrphostin 47 can precipitate in aqueous media at high concentrations. Ensure the final DMSO concentration in the well is < 0.5% to avoid solvent toxicity.

  • Timing: If no protection is observed, verify the pre-incubation time. The inhibitor must be present before the ribotoxic stress cascade initiates.

  • Cell Line Variation: HeLa cells may require higher toxin concentrations than Vero cells due to lower receptor density. Adjust the lethal dose (

    
    ) accordingly.
    

References

  • Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death. Source: European Journal of Pharmacology (2006).[7] Context: Primary paper identifying T47 as a specific inhibitor of Stx-induced p38 phosphorylation and apoptosis in Vero cells. URL:[Link]

  • Shiga toxins induce autophagic cell death in intestinal epithelial cells via the endoplasmic reticulum stress pathway. Source: Autophagy (2009). Context: Elucidates the broader stress response pathways (ER stress/autophagy) activated by Stx. URL:[Link]

  • Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the 28S ribosomal RNA. Source: The EMBO Journal (1997). Context: Foundational text defining the Ribotoxic Stress Response mechanism.[1][2] URL:[Link]

Sources

Application

Application Note: Western Blot Analysis of Protein Phosphorylation Following Tyrphostin 47 (AG-213) Treatment

Abstract & Introduction Tyrphostin 47 (also known as AG-213 or RG-50872 ) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family. Structurally designed to mimic the tyrosine substrate, it competes fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tyrphostin 47 (also known as AG-213 or RG-50872 ) is a synthetic tyrosine kinase inhibitor belonging to the tyrphostin family. Structurally designed to mimic the tyrosine substrate, it competes for the substrate-binding domain of the Epidermal Growth Factor Receptor (EGFR) kinase, thereby inhibiting autophosphorylation and downstream signaling cascades (MAPK/ERK, PI3K/Akt).

In drug development and mechanistic studies, validating the efficacy of Tyrphostin 47 requires precise quantification of phosphorylation states. Western blotting for phosphorylated proteins (phospho-WB) is the gold standard for this analysis but presents unique challenges compared to total protein blotting. Phospho-epitopes are labile, and the signal is often weak due to the low stoichiometry of phosphorylation.

This Application Note provides a rigorous, field-proven protocol for detecting changes in EGFR and downstream protein phosphorylation after Tyrphostin 47 treatment. It emphasizes critical control points—specifically phosphatase inhibition and blocking buffer selection—to ensure data integrity.

Mechanism of Action

Understanding the molecular interference of Tyrphostin 47 is prerequisite to experimental design. Unlike ATP-competitive inhibitors (e.g., Gefitinib), many tyrphostins were originally designed to be substrate-competitive, though some exhibit mixed modes of inhibition.

Signaling Pathway & Inhibition Diagram

The following diagram illustrates the EGFR signaling cascade and the specific intervention point of Tyrphostin 47.

EGFR_Signaling EGF EGF Ligand EGFR_Inactive EGFR (Monomer) EGF->EGFR_Inactive Binding EGFR_Active EGFR (Dimer) Autophosphorylated EGFR_Inactive->EGFR_Active Dimerization Grb2 Grb2/SOS EGFR_Active->Grb2 Recruitment Tyrphostin Tyrphostin 47 (Inhibitor) Tyrphostin->EGFR_Active Blocks Tyrosine Phosphorylation Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (p-Thr/Tyr) MEK->ERK Nucleus Nucleus (Gene Expression) ERK->Nucleus Translocation

Figure 1: Mechanism of Tyrphostin 47 inhibition within the EGFR signaling cascade.[1] The compound inhibits the tyrosine kinase activity, preventing the phosphorylation cascade required for downstream activation.

Experimental Design & Controls

To validate Tyrphostin 47 activity, the experiment must compare Basal , Stimulated , and Inhibited states.

GroupTreatmentPurposeExpected Result (p-EGFR)
1. Negative Control Vehicle (DMSO) onlyEstablish basal phosphorylation levels.Low / None
2.[1][2][3] Positive Control EGF Stimulation (e.g., 50 ng/mL, 15 min)Verify pathway activatability.High Intensity
3. Experimental Tyrphostin 47 (Pre-treat) + EGFTest efficacy of inhibition.Reduced vs. Pos.[4] Control
4. Loading Control Total EGFR / Actin / GAPDHNormalize signal for loading error.Constant across all lanes

Critical Consideration: Tyrphostin 47 is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 50 mM). The final DMSO concentration in culture media should remain <0.1% to avoid solvent toxicity.

Detailed Protocol

Phase 1: Sample Preparation (The "Cold" Chain)

Phosphorylation is reversible and labile. Phosphatases remain active in lysis buffer unless strictly inhibited.

  • Cell Culture:

    • Use A431 cells (high EGFR expression) or relevant cell line.

    • Serum-starve cells for 12–24 hours prior to treatment to reduce basal background phosphorylation.

  • Drug Treatment:

    • Add Tyrphostin 47 (10–100 µM dose range) to media. Incubate for 1–2 hours .

    • Stimulate with EGF (50–100 ng/mL) for 10–15 minutes at 37°C.

  • Lysis (CRITICAL STEP):

    • Place plates immediately on ice . Wash 2x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Lyse using RIPA Buffer supplemented with a Phosphatase Inhibitor Cocktail .

    • Formulation Note: Ensure the buffer contains 1 mM Na3VO4 (inhibits tyrosine phosphatases) and 10–50 mM NaF (inhibits serine/threonine phosphatases).

  • Clarification:

    • Scrape cells, transfer to microfuge tubes.

    • Sonicate briefly (3x 5 sec pulses) to shear DNA.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 2: Western Blotting

The choice of blocking buffer is the most common source of failure in phospho-blots.

  • SDS-PAGE:

    • Load 20–40 µg of protein per lane.

    • Use 4-12% gradient gels for optimal resolution of EGFR (~175 kDa) and downstream targets like ERK (42/44 kDa).

  • Transfer:

    • Transfer to PVDF membrane (0.45 µm). PVDF is superior to Nitrocellulose for stripping and reprobing.

    • Activation: Pre-wet PVDF in Methanol for 1 min before equilibration in transfer buffer.

  • Blocking (The "BSA Rule"):

    • DO NOT USE MILK. Non-fat dry milk contains Casein, a phosphoprotein that causes high background and non-specific binding with anti-phosphotyrosine antibodies.

    • Protocol: Block with 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

  • Primary Antibody Incubation:

    • Dilute primary antibody (e.g., Anti-pEGFR Tyr1068) 1:1000 in 5% BSA/TBST .

    • Incubate Overnight at 4°C with gentle agitation. (Overnight binding yields higher signal-to-noise ratio than 1h RT).

  • Secondary Antibody & Detection:

    • Wash 3x 10 min with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:2000–1:5000) in 5% BSA/TBST for 1 hour at RT.

    • Detect using high-sensitivity ECL (Enhanced Chemiluminescence) substrate.

Phase 3: Workflow Diagram

WB_Protocol Culture Serum Starvation (12-24h) Treat Tyrphostin 47 (1-2h Pre-treat) Culture->Treat Stim EGF Stimulation (15 min) Treat->Stim Lysis Lysis + Na3VO4 (4°C) Stim->Lysis Block Blocking (5% BSA only) Lysis->Block Probe 1° Ab Incubation (Overnight, 4°C) Block->Probe Detect ECL Detection & Analysis Probe->Detect

Figure 2: Optimized Western Blot workflow for phospho-protein detection. Note the strict requirement for BSA blocking and cold lysis.

Data Analysis & Troubleshooting

Quantification Strategy

Do not rely on "housekeeping" proteins (Actin/GAPDH) alone for normalization. The most accurate normalization for phosphorylation is the Ratio of Phospho-Protein to Total Target Protein .



  • Step 1: Probe for Phospho-EGFR. Image.

  • Step 2: Strip the membrane (mild stripping buffer) OR use a different species antibody for Total EGFR on the same blot (multiplexing).

  • Step 3: Probe for Total EGFR. Image.

  • Step 4: Calculate ratio.

Troubleshooting Guide
IssueProbable CauseSolution
No Signal (Phospho) Phosphatase activityEnsure Na3VO4 is fresh and added to lysis buffer immediately before use.
High Background Blocking with MilkSwitch to 5% BSA in TBST. Milk contains casein (phospho-protein).[5]
Speckled Background Undissolved BSAFilter BSA solution (0.2 µm) before use.
Weak Signal Low Ab affinityIncubate Primary Ab overnight at 4°C; try a high-sensitivity ECL substrate.
Signal in Neg. Control Incomplete starvationIncrease serum starvation time (up to 24h) to reduce basal kinase activity.

References

  • Gazit, A., et al. (1989).[6] "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

  • Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[2][6][7][8] Annual Review of Biochemistry.

  • Abcam Application Note. "Western blot for phosphorylated proteins." Abcam Protocols.

  • Cell Signaling Technology. "Western Blotting: Milk or BSA?" CST Tech Tips.

  • Sigma-Aldrich. "Tyrphostin 47 Product Information."[6] Merck/Sigma.

Sources

Technical Notes & Optimization

Troubleshooting

Tyrphostin 47 off-target effects and selectivity profiling

Selectivity Profiling & Troubleshooting Guide Status: Operational Product Code: AG-213 (RG-50864) Chemical Class: Benzylidenemalononitrile Primary Target: EGFR (ErbB1) Tyrosine Kinase Critical Alert: Identity & Nomenclat...

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Profiling & Troubleshooting Guide

Status: Operational Product Code: AG-213 (RG-50864) Chemical Class: Benzylidenemalononitrile Primary Target: EGFR (ErbB1) Tyrosine Kinase

Critical Alert: Identity & Nomenclature

⚠️ STOP & VERIFY BEFORE PROCEEDING: A common source of experimental failure with Tyrphostin 47 is identity confusion.

  • You ARE working with: Tyrphostin 47 (AG-213) , a small molecule tyrosine kinase inhibitor (MW ~220.25 Da).

  • You are NOT working with: TIP47 (Tail-Interacting Protein of 47 kDa), a protein involved in lipid droplet metabolism and mannose 6-phosphate receptor transport.

  • You are NOT working with: Tyrphostin AG-1478 , a later-generation, highly selective EGFR inhibitor. If your goal is pure EGFR inhibition with minimal noise, AG-1478 (IC50 ~3 nM) is superior to AG-213 (IC50 ~2.4 µM).

Selectivity Profiling: The "Ghost Signal" Module

Issue: You observe phenotypic effects (e.g., cell death, chloride secretion) that do not correlate with EGFR phosphorylation status. Diagnosis: You are likely encountering Class II Off-Target Effects . Unlike modern ATP-competitive inhibitors (e.g., Gefitinib), Tyrphostin 47 is a "dirty" inhibitor by modern standards.

The Selectivity Landscape

The following diagram maps the confirmed primary and off-target pathways for Tyrphostin 47. Use this to triangulate your observed phenotype.

Tyrphostin47_Selectivity T47 Tyrphostin 47 (AG-213) EGFR EGFR (ErbB1) (Primary Target) T47->EGFR Inhibits (IC50 ~0.8-2.4 µM) CFTR CFTR (Chloride Channel) T47->CFTR Activates (Synergistic w/ Genistein) p38 p38 MAPK (Stress Pathway) T47->p38 Inhibits Phosphorylation (Shiga Context) Topo Topoisomerase I (DNA Unwinding) T47->Topo Inhibits (Weak) Mito Mitochondria (Uncoupling Risk) T47->Mito Uncouples (High Conc >50µM) WNK1 WNK1 (Kinase) T47->WNK1 Inhibits Prolif Inhibited Proliferation (G1 Arrest) EGFR->Prolif Secretion Increased Cl- Secretion (Diarrhea model) CFTR->Secretion Survival Protection from Shiga Toxin p38->Survival Blocks Toxin Pathway Tox ATP Depletion / Non-specific Toxicity Mito->Tox

Figure 1: Selectivity Profile of Tyrphostin 47. Note the distinct "Activation" of CFTR versus the "Inhibition" of EGFR and p38 MAPK.

Quantitative Selectivity Table
TargetInteraction TypePotency (IC50 / EC50)Experimental Implication
EGFR (ErbB1) Inhibition (Substrate Competitive)0.8 – 2.4 µMPrimary mechanism. Less potent than AG-1478.
CFTR Activation~30 - 50 µMCauses chloride secretion in epithelial cells.
p38 MAPK Inhibition (Indirect)~100 µMProtects against Shiga toxin-induced cell death.
Topoisomerase I Inhibition> 50 µMCan confound DNA synthesis assays.
Mitochondria UncouplingHigh Conc. (>50 µM)Class Effect: Benzylidenemalononitriles can act as protonophores, depleting ATP independent of kinase activity.

Troubleshooting Experimental Inconsistencies

Scenario A: "My cells are dying, but EGFR isn't phosphorylated."
  • Cause: Mitochondrial Uncoupling or Topoisomerase Inhibition.

  • The Fix:

    • Check ATP Levels: Uncoupling depletes ATP rapidly (minutes) compared to kinase inhibition (hours/days). If ATP drops within <1 hour, it is an off-target mitochondrial effect.

    • Dose Reduction: Tyrphostin 47 loses specificity above 10 µM. If you are using 50-100 µM, you are observing general toxicity, not specific EGFR inhibition.

Scenario B: "The compound precipitated in the media."
  • Cause: Hydrophobicity. Tyrphostin 47 is practically insoluble in water.

  • The Fix:

    • Solvent: Dissolve stock in 100% DMSO (up to 50 mg/mL).

    • Dilution: Do not add DMSO stock directly to a large volume of media. Perform a stepwise dilution or add dropwise while vortexing.

    • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the drug effect.

Scenario C: "I see no inhibition of EGFR."
  • Cause: Oxidation or Photolysis. Benzylidenemalononitriles are light-sensitive and prone to hydrolysis.

  • The Fix:

    • Storage: Stock solutions must be stored at -20°C or -80°C, protected from light .

    • Freshness: Discard aqueous dilutions immediately after use. Do not store diluted media.

    • Mechanism Check: Remember AG-213 is substrate-competitive . High concentrations of ATP in the assay will not wash it out (unlike ATP-competitors), but high substrate concentrations might.

Protocol: The "Triangulation" Validation Method

To prove your effect is EGFR-dependent and not an off-target artifact, you must perform this 3-step validation.

Step 1: The Dose-Response Window

  • Run a 10-point dose-response curve from 0.1 µM to 100 µM.

  • Valid Window: EGFR inhibition should occur between 0.5 µM and 10 µM .

  • Invalid Window: Effects appearing only >20 µM are likely off-target (mitochondrial/Topo I).

Step 2: The Negative Control (Crucial)

  • Use Tyrphostin A1 (AG-9) or Tyrphostin 25 as a negative control.

  • Why: These analogs are structurally similar to AG-213 but lack the hydroxyl groups required for potent EGFR inhibition.

  • Result: If AG-9 mimics the effect of AG-213, your result is non-specific (likely chemical toxicity or membrane intercalation).

Step 3: The Rescue Experiment

  • Transfect cells with a constitutively active downstream effector (e.g., active RAS or RAF) that is independent of EGFR.

  • Logic: If AG-213 still kills these cells, the drug is acting downstream of EGFR or on a parallel pathway (Off-Target).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Observed Phenotype (e.g., Cell Death) DoseCheck Check Concentration Start->DoseCheck HighConc > 20 µM DoseCheck->HighConc High LowConc 0.5 - 10 µM DoseCheck->LowConc Optimal ControlCheck Run Negative Control (Tyrphostin A1 / AG-9) ResultSame Effect Persists with Control ControlCheck->ResultSame Yes ResultDiff No Effect with Control ControlCheck->ResultDiff No Conclusion1 Artifact: Toxicity/Mitochondrial Reduce Dose HighConc->Conclusion1 LowConc->ControlCheck Conclusion3 Non-Specific Chemical Effect ResultSame->Conclusion3 Conclusion2 Likely EGFR Dependent Proceed to Western Blot ResultDiff->Conclusion2

Figure 2: Experimental decision tree for validating Tyrphostin 47 data.

Frequently Asked Questions (FAQ)

Q: Can I use Tyrphostin 47 to inhibit HER2 (ErbB2)? A: It is not the best choice. While there is some cross-reactivity due to the homology between EGFR and HER2 kinase domains, Tyrphostin AG-825 is significantly more selective for HER2. Use the right tool for the target.

Q: Is Tyrphostin 47 ATP-competitive? A: Historically, Tyrphostin 47 was designed to be substrate-competitive (binding to the peptide substrate site), although some kinetic data suggests mixed inhibition. This contrasts with Quinazolines (e.g., AG-1478, Gefitinib) which are strict ATP-competitors. This makes AG-213 a useful tool if you suspect an ATP-binding site mutation, though its low potency is a drawback.

Q: Why does the media turn yellow? A: Tyrphostin 47 is a benzylidenemalononitrile. Upon oxidation or hydrolysis (often accelerated by light or high pH), it can degrade, often deepening the yellow/orange color. If your media turns bright orange immediately upon addition, check your pH; if it happens over days, it is likely degradation.

References

  • Gazit, A., et al. (1989).[1] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry, 32(10), 2344-2352.[1] Link

  • Sears, C. L., et al. (1995).[1] Genistein and tyrphostin 47 stimulate CFTR-mediated Cl- secretion in T84 cell monolayers.[1][2] American Journal of Physiology-Gastrointestinal and Liver Physiology, 269(6), G874-G882. Link

  • Ikeda, M., et al. (2006). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death.[3][4] European Journal of Pharmacology, 546(1-3), 36-39. Link

  • Aflalo, E., et al. (1994). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action.[5] Cancer Research, 54(19), 5138-5142. Link

  • Soltoff, S. P., et al. (1994). Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling.[6] Journal of Biological Chemistry, 279, 1093-1097. (Cited for Class Effect context). Link

Sources

Troubleshooting

Tyrphostin 47 stability and degradation in cell culture media

Stability & Degradation in Cell Culture Media Product Alias: AG-213, RG-50872 Target: EGFR Tyrosine Kinase Inhibitor Chemical Class: Benzylidenemalononitrile Critical Stability Factors (The "Why") Tyrphostin 47 is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Degradation in Cell Culture Media

Product Alias: AG-213, RG-50872 Target: EGFR Tyrosine Kinase Inhibitor Chemical Class: Benzylidenemalononitrile

Critical Stability Factors (The "Why")

Tyrphostin 47 is a valuable tool for dissecting EGFR signaling, but it is chemically fragile in aqueous environments. Unlike stable small molecules, it suffers from three distinct degradation vectors in cell culture media. Understanding these mechanisms is the only way to ensure your IC50 data is reproducible.

A. The "Crash-Out" Effect (Solubility)

Tyrphostin 47 is highly lipophilic (LogP ~3.5). It is soluble in DMSO but virtually insoluble in water.

  • The Problem: When you pipette a 100% DMSO stock directly into warm media (aqueous), the hydrophobic drug molecules aggregate faster than they can disperse. This creates "micro-precipitates"—invisible to the naked eye but biologically inactive.

  • The Result: You perceive the drug as "inactive" or "low potency," leading to false negatives.

B. Hydrolytic Degradation (Half-Life)

The benzylidenemalononitrile moiety is susceptible to nucleophilic attack by water molecules (hydrolysis), particularly at physiological pH (7.4).

  • Half-Life Warning: In aqueous media at 37°C, the biological half-life of Tyrphostin 47 is approximately 4 hours (varies by serum content).

  • Implication: A 24-hour incubation without replenishing the drug results in cells being exposed to inactive degradation products for the majority of the experiment.

C. Oxidative Sensitivity

The phenolic hydroxyl group is prone to oxidation, a process accelerated by light and trace metals found in media (e.g., iron in transferrin).

  • Visual Indicator: Oxidized solutions turn pink or brown. If your media changes color upon drug addition, the compound is compromised.

Troubleshooting Guide (FAQ)

Q: My cells are not responding to Tyrphostin 47, even at high concentrations. Is the batch bad?

A: Before blaming the batch, check for Solvent Shock Precipitation . If you added the DMSO stock directly to the cell culture dish, the drug likely precipitated immediately.

  • Diagnostic: Check the media under 40x microscopy immediately after addition. Do you see tiny refractive crystals?

  • Fix: Use the "Intermediate Dilution Method" (See Section 3).

Q: The drug works at 2 hours but the effect disappears by 24 hours. Why?

A: You are observing Hydrolytic Clearance . Due to the short half-life (~4 hours), the effective concentration drops below the IC50 rapidly.

  • Fix: For long-term assays (e.g., proliferation), you must perform a "Pulse-Replenish" protocol. Replace the media with fresh drug-containing media every 6–8 hours, or use a higher initial concentration to account for decay (though this risks off-target toxicity).

Q: Can I store Tyrphostin 47 diluted in media at 4°C?

A: No. Never store diluted Tyrphostin 47. Hydrolysis occurs even at 4°C, albeit slower. Furthermore, the drug will likely adsorb to the plastic walls of the tube (polystyrene binding) due to its hydrophobicity, significantly reducing the actual concentration.

  • Rule: Always prepare fresh immediately before use.

Q: Why does the media turn slightly pink after adding the drug?

A: This indicates Photochemical Oxidation . Tyrphostin 47 is light-sensitive.[1][2] If you prepared the dilution under bright biosafety cabinet lights, oxidation has occurred.

  • Fix: Work in low light or use amber tubes. Wrap the stock vial in aluminum foil.

Best Practice Protocols

Protocol A: The Intermediate Dilution (Prevents Precipitation)

Do not pipette 100% DMSO stock directly into the culture well.

  • Calculate: Determine the final volume needed for your experiment (e.g., 10 mL media).

  • Prepare Stock: Thaw 10 mM DMSO stock of Tyrphostin 47.

  • The "Step-Down":

    • Pipette the required amount of drug into a sterile 1.5 mL microtube.

    • Add pure serum-free media (or PBS) dropwise to this tube while vortexing gently.

    • Target: Create a 10x or 100x concentrate that is still clear (no turbidity).

  • Final Mix: Add this pre-diluted, clear concentrate to your bulk cell culture media.

  • Verify: Hold the tube up to the light. If it looks milky, spin it down. A pellet means you lost the drug.

Protocol B: Storage & Handling
ParameterStandardReason
Solvent Anhydrous DMSOWater triggers hydrolysis.[3]
Stock Conc. 10 mM - 50 mMHigher conc. improves stability (less surface area ratio).
Temp -20°C (Short term) / -80°C (Long term)Arrhenius kinetics; slows degradation.
Freeze/Thaw Max 3 cyclesMoisture enters vial upon opening cold.
Aliquot Size 10 µL - 50 µLSingle-use aliquots prevent repeated moisture exposure.

Visualizing the Instability Logic

The following diagram illustrates the chemical fate of Tyrphostin 47 in culture media.

TyrphostinStability Stock Tyrphostin 47 (DMSO Stock) Media Add to Aqueous Media (pH 7.4, 37°C) Stock->Media Dilution Active Active EGFR Inhibition Media->Active Optimal Handling Precip Micro-Precipitation (Inactive Crystals) Media->Precip Rapid Dilution High Conc. Hydrolysis Hydrolysis Products (Amides/Aldehydes) Media->Hydrolysis Time > 4 hrs High pH Oxidation Quinone Derivatives (Pink/Brown Color) Media->Oxidation Light Exposure Trace Metals

Figure 1: Fate of Tyrphostin 47 in media. Green path requires strict adherence to protocols. Red paths represent common failure modes.

Experimental Workflow for Maximum Potency

Workflow Start Thaw Aliquot (Ambient Temp) Check Check Clarity (No Crystals) Start->Check StepDown Intermediate Dilution (100x in Serum-Free Media) Check->StepDown Vortex Gently Final Add to Cells (Final 1x Conc) StepDown->Final Pulse Replenish Media (Every 6-8 Hours) Final->Pulse Long Assays

Figure 2: The "Intermediate Dilution" and "Pulse-Replenish" workflow to ensure sustained EGFR inhibition.

References

  • Gazit, A., et al. (1989).[3] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[3] Journal of Medicinal Chemistry, 32(10), 2344-2352.[3]

  • Levitzki, A., & Gilon, C. (1991). Tyrphostins as molecular tools and potential antiproliferative drugs.[4][5] Trends in Pharmacological Sciences, 12, 171-174.

  • Faaland, C. A., et al. (1991). Rapid uptake and degradation of tyrphostins by human cells in culture. Journal of Cellular Physiology, 147(1), 136-144. (Demonstrates the rapid half-life kinetics).

  • Sigma-Aldrich Technical Datasheet. Tyrphostin 47 Product Information. (Confirming DMSO solubility and light sensitivity).

Sources

Optimization

Technical Support Center: Tyrphostin 47 (AG-213) &amp; Serum Protein Interactions

The following technical guide addresses the impact of serum proteins on Tyrphostin 47 (AG-213/RG-50864) activity in in vitro assays. This content is structured for researchers requiring high-fidelity experimental design...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the impact of serum proteins on Tyrphostin 47 (AG-213/RG-50864) activity in in vitro assays. This content is structured for researchers requiring high-fidelity experimental design and troubleshooting.

[1]

Product Focus: Tyrphostin 47 (RG-50864) Primary Class: EGFR Tyrosine Kinase Inhibitor / WNK1 Inhibitor Chemical Property: Lipophilic Benzylidene Malononitrile Derivative[1]

Executive Summary

Tyrphostin 47 (AG-213) is a small molecule inhibitor widely used to study EGFR and WNK1 signaling.[1] While historically noted for having lower protein binding affinity compared to its lipophilic analogs (e.g., Tyrphostin B56), it is not immune to serum interference. In cell-based assays, the presence of albumin (BSA/HSA) and Alpha-1-acid glycoprotein (AAG) in Fetal Bovine Serum (FBS) creates a "sink" effect, reducing the free fraction of the drug available to engage the intracellular kinase domain. This guide provides the mechanistic basis and protocols to correct for these shifts.

Part 1: Troubleshooting & FAQs

Q1: Why is my cellular IC50 for Tyrphostin 47 significantly higher than the biochemical IC50 reported in literature?

A: This discrepancy is driven by two primary factors: ATP Competition and Serum Protein Binding .

  • The Mechanism: Biochemical assays often use low ATP concentrations (near

    
    ), whereas intracellular ATP is in the millimolar range, competing with Tyrphostin 47 for the kinase active site.
    
  • The Serum Effect: Unlike biochemical assays performed in defined buffers, cellular assays use media supplemented with 10% FBS. Although Tyrphostin 47 is less hydrophobic than the "B-series" tyrphostins (e.g., B56), it still partitions into the hydrophobic pockets of serum albumin.

  • Resolution: Do not compare these values directly. To validate your cellular IC50, perform a Serum Shift Assay (see Protocol below) to determine the "free fraction" shift.

Q2: I observe precipitation when adding Tyrphostin 47 to my culture media. How do I prevent this?

A: Tyrphostin 47 is highly lipophilic and has poor aqueous solubility. Precipitation occurs upon "solvent shock"—rapid dilution of the DMSO stock into aqueous media.

  • The Fix:

    • Prepare a 1000x stock in 100% DMSO (e.g., 50 mM).

    • Intermediate Step: Dilute the stock 1:10 into serum-free media containing 1% BSA first. Albumin acts as a carrier protein, solubilizing the drug before it is added to the bulk media.

    • Critical Note: While albumin prevents precipitation, it also sequesters the drug. You must account for this by calculating the effective concentration or keeping albumin constant across conditions.

Q3: Does the lot-to-lot variability of FBS affect Tyrphostin 47 reproducibility?

A: Yes. The concentration of BSA and Alpha-1-acid glycoprotein (AAG) varies between FBS lots.[1] AAG, in particular, binds basic and lipophilic drugs with high affinity.

  • Diagnostic: If your control IC50 shifts >2-fold between experiments, check if the serum lot changed.

  • Solution: For critical dose-response curves, use Heat-Inactivated FBS (standardizes complement but not proteins) from a single lot, or switch to defined media (e.g., Opti-MEM) for the duration of the drug exposure (4–24 hours) to minimize protein interference.[1]

Q4: Literature suggests Tyrphostin 47 is "weakly bound" to protein.[1][2] Does this mean I can ignore serum effects?

A: "Weakly bound" is a relative term.[1] Compared to Tyrphostin B56 (which loses almost all activity in 10% serum), Tyrphostin 47 retains more potency. However, "weak" binding in a 10% FBS solution (which contains ~40 mg/mL protein) still results in a significant reduction of free drug. You cannot ignore it; you must control for it.[1]

Part 2: Mechanistic Visualization

Diagram 1: The Serum Sink Effect

This diagram illustrates the equilibrium dynamics between Tyrphostin 47, serum albumin, and the target receptor (EGFR).

SerumBinding T47 Tyrphostin 47 (Free Drug) Complex Albumin-Drug Complex (Inactive) T47->Complex k_on (Sequestration) EGFR EGFR/WNK1 (Intracellular Target) T47->EGFR Permeates Membrane Albumin Serum Albumin (FBS Component) Albumin->Complex Complex->T47 k_off Response Inhibition of Autophosphorylation EGFR->Response

Caption: Kinetic equilibrium showing the competition between Albumin sequestration (red path) and Target engagement (green path).

Part 3: Experimental Protocols

Protocol: Determination of Serum Shift (IC50 Shift Assay)

This protocol quantifies the magnitude of potency loss due to serum proteins.

Materials:

  • Tyrphostin 47 (10 mM Stock in DMSO)

  • Cell Line: A431 (EGFR high) or relevant model[1]

  • Media A: Serum-Free Media (e.g., DMEM only)[1]

  • Media B: Complete Media (DMEM + 10% FBS)[1]

Methodology:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) in Complete Media. Allow attachment (24h).

  • Starvation: Wash cells 2x with PBS. Add Media A (Serum-Free) to all wells.[1] Incubate 4h to synchronize cell cycle and remove residual serum.

  • Treatment Preparation: Prepare a 2x serial dilution of Tyrphostin 47 in:

    • Set 1: Media A (0% Serum)[1]

    • Set 2: Media B (10% Serum)[1]

  • Exposure: Add diluted drugs to cells.[1][2] Incubate for the standard assay duration (e.g., 1h for phosphorylation readout, 48h for proliferation).

  • Readout: Perform Western Blot (p-EGFR) or Viability Assay (MTT/CellTiter-Glo).[1]

  • Calculation: Calculate the Serum Shift Index :

    
    
    

Interpretation:

  • Index < 2: Minimal binding.

  • Index 2–10: Moderate binding (Typical for Tyrphostin 47).[1]

  • Index > 10: High binding (Correction factor required for clinical translation).

Part 4: Quantitative Data Summary

The following table summarizes the comparative binding properties of Tyrphostin 47 versus related analogs, highlighting why A47 is often preferred for in vitro work despite the serum issue.

CompoundClassLipophilicity (LogP)Protein Binding AffinityImpact of 10% BSA on IC50
Tyrphostin 47 (A47) Benzylidene malononitrileModerate (~2.[1]5)Low/Moderate < 5-fold Shift
Tyrphostin B56 Benzylidene malononitrileHigh (>3.[1]5)High> 10-fold Shift
Tyrphostin AG-1478 QuinazolineModerateModerate~5-fold Shift

Note: While Tyrphostin 47 is less affected than B56, a shift is still observable. Data derived from comparative hydrophobicity studies [1].

Diagram 2: Experimental Workflow for Optimization

Workflow Start Start: Tyrphostin 47 Assay CheckSol Check Solubility (Is precipitate visible?) Start->CheckSol SolYes Yes: Precipitate CheckSol->SolYes SolNo No: Clear Solution CheckSol->SolNo FixSol Action: Pre-dilute in 1% BSA or reduce conc. SolYes->FixSol SerumCheck Define Serum Condition SolNo->SerumCheck FixSol->CheckSol LowSerum Low Serum (0.5-1%) SerumCheck->LowSerum HighSerum High Serum (10%) SerumCheck->HighSerum ResultLow High Potency (Closer to Biochemical IC50) LowSerum->ResultLow ResultHigh Reduced Potency (Calculate Shift Index) HighSerum->ResultHigh

Caption: Decision tree for optimizing solubility and serum conditions during assay development.

References

  • Protein binding modulates inhibition of the epidermal growth factor receptor kinase and DNA synthesis by tyrphostins. Source: National Institutes of Health (PubMed) Context: Establishes that Tyrphostin A47 (RG 50864) is less affected by BSA than the B-series tyrphostins, but serum concentration still modulates activity.[3] [Link]

  • Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy Source: National Institutes of Health (PMC) Context: Details the biophysical mechanism of TKI binding to albumin, explaining the reduction in free drug concentration. [Link]

Sources

Troubleshooting

Technical Support Center: Tyrphostin 47 (AG-213) Experimental Guide

Product Alias: AG-213 | RG-50864 Primary Target: Epidermal Growth Factor Receptor (EGFR/ErbB1) Mechanism: Competitive inhibitor of ATP binding to the kinase domain. Part 1: Pre-Experiment Preparation (Critical Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Product Alias: AG-213 | RG-50864 Primary Target: Epidermal Growth Factor Receptor (EGFR/ErbB1) Mechanism: Competitive inhibitor of ATP binding to the kinase domain.

Part 1: Pre-Experiment Preparation (Critical Stability Protocols)

User Observation: "My stock solution turned dark orange/brown overnight," or "I see crystals in my cell culture media."

Root Cause: Tyrphostin 47 is highly susceptible to photoisomerization and oxidative degradation . It is also hydrophobic, leading to precipitation in aqueous buffers if not handled correctly.

Solubility & Stock Management[1][2][3]
  • Solvent: Dissolve strictly in DMSO (Dimethyl Sulfoxide).[1] Ethanol is a secondary alternative but less stable.

    • Standard Stock: 10–50 mM in DMSO.[2]

    • Maximum Solubility: ~50 mg/mL in DMSO.[3][4]

  • Aqueous Shock: Do NOT dissolve directly in water or PBS. The compound will precipitate immediately.

The "Dark & Cold" Rule (Stability)

Tyrphostins contain a benzylidenemalononitrile moiety that is photosensitive.

  • Light: Prepare all solutions in amber tubes or wrap tubes in aluminum foil. Work under dimmed light if possible.

  • Temperature: Store stock solutions at -20°C .

  • Shelf Life:

    • Solid: 2 years at -20°C.

    • DMSO Stock: 1 month at -20°C. Discard if color shifts significantly to dark brown/black.

Part 2: The Self-Validating Experimental System

Expert Insight: A common failure mode in kinase inhibition studies is attributing a phenotypic change (e.g., cell death) to EGFR inhibition when it is actually caused by off-target toxicity or solvent effects. To ensure scientific integrity , your experiment must contain the following three control pillars.

Pillar 1: The Specificity Controls (Negative & Positive)

Do not rely solely on "Untreated" vs. "Treated."

Control TypeReagent/ConditionPurpose
Negative Control (Chemical) Tyrphostin A1 (AG-9) or Tyrphostin A25 These analogs share the benzylidene structure but lack the specific hydroxyl configuration required for potent EGFR inhibition. If this control causes the same effect as T47, your result is likely due to general toxicity, not EGFR inhibition.
Positive Control (Biological) EGF Stimulation (10–100 ng/mL)Prove that the pathway is inducible. If T47 inhibits basal growth but cannot blunt an EGF spike, the mechanism may be non-specific.
Vehicle Control DMSO (Matched concentration)Mandatory. If your final T47 concentration contains 0.1% DMSO, your control must also contain 0.1% DMSO.
Pillar 2: The "Window of Inhibition" (Dosing)
  • In Vitro Kinase Assay IC50: ~2.4 µM

  • Cellular IC50: Often 10–100 µM .

    • Reasoning: Inside the cell, Tyrphostin 47 must compete with millimolar concentrations of ATP. You usually need a higher dose in cell culture than in cell-free kinase assays.

    • Warning: Doses >100 µM often lead to non-specific cytotoxicity (mitochondrial uncoupling).

Pillar 3: Readout Verification

Do not rely on a simple MTT/viability assay. You must validate the mechanism via Western Blot.

  • Target: Phospho-EGFR (Tyr1068 or Tyr1173).

  • Normalizer: Total EGFR (to prove you didn't just degrade the protein).

  • Success Criteria: T47 treatment should reduce Phospho-EGFR signal without significantly altering Total EGFR signal compared to the Vehicle Control.

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: EGFR Signaling & Inhibition Point

This diagram illustrates where Tyrphostin 47 acts within the signal transduction cascade, blocking the ATP pocket and preventing downstream activation of MAPK/ERK.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization ATP ATP ATP->EGFR Required for Activation T47 Tyrphostin 47 (Inhibitor) T47->EGFR Competes with ATP (Blocks Kinase Domain) Grb2 Grb2 / SOS P_EGFR->Grb2 Ras Ras-GTP Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Tyrphostin 47 acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, halting downstream MAPK signaling.[5]

Part 4: Troubleshooting Guide (FAQ)

Diagram 2: Troubleshooting Logic Flow

Use this decision tree when results are unexpected.

Troubleshooting Start Problem Observed Precip Precipitation / Crystals? Start->Precip NoEffect No Inhibition Observed? Start->NoEffect Toxicity High Toxicity in Controls? Start->Toxicity CheckDMSO Is DMSO > 0.5%? Precip->CheckDMSO Yes CheckTime Incubation Time? NoEffect->CheckTime CheckConc Conc > 100 µM? Toxicity->CheckConc FixDMSO Reduce DMSO. Pre-dilute in media carefully. CheckDMSO->FixDMSO Yes ShortTime Short (1-4h): Check Phospho-EGFR CheckTime->ShortTime LongTime Long (24h+): Compound may degrade CheckTime->LongTime Refresh Refresh media/drug every 12-24h LongTime->Refresh ReduceDose Lower Dose. Check Negative Control (A1) CheckConc->ReduceDose Yes

Caption: Step-by-step logic for resolving solubility, efficacy, and toxicity issues with Tyrphostin 47.

Frequently Asked Questions

Q: Why do I see inhibition of cell growth but no change in EGFR phosphorylation? A: You are likely observing off-target toxicity. Tyrphostins at high concentrations (>50–100 µM) can uncouple mitochondrial oxidative phosphorylation [1]. Corrective Action: Lower the dose and verify specificity using the Negative Control (Tyrphostin A1).

Q: Can I keep the compound in the incubator for 48 hours? A: Not recommended without refreshing. Tyrphostin 47 is unstable in aqueous media at 37°C and will degrade (hydrolysis/oxidation) significantly within 24 hours [2]. Corrective Action: Replenish the media with fresh inhibitor every 12–24 hours for long-term assays.

Q: My Western Blot shows high background. Is the inhibitor interfering? A: No, but the DMSO might be. Ensure your lysis buffer contains phosphatase inhibitors (Vanadate/Fluoride) to preserve the phosphoprotein signal, as the inhibitor's effect is reversible during lysis if not chemically frozen.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[3] Journal of Medicinal Chemistry, 32(10), 2344-2352.[3]

  • BenchChem Technical Support. (2025). Tyrphostin 23 solubility issues in aqueous media. BenchChem.[2][4]

  • Sigma-Aldrich. (n.d.). Tyrphostin 47 Product Information Sheet. Merck/Sigma.

  • Miyashita, A., et al. (2012). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death.[6] Microbiology and Immunology, 56(9). (Demonstrates use of Tyrphostin 25/51 as negative controls).

Sources

Reference Data & Comparative Studies

Validation

Validating Kinase Inhibition: A Technical Guide to Tyrphostin 47 (RG-50864)

Executive Summary Tyrphostin 47 (AG-213; RG-50864) represents a foundational class of protein tyrosine kinase (PTK) inhibitors. Unlike modern clinical inhibitors (e.g., Gefitinib, Erlotinib) that function primarily as hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrphostin 47 (AG-213; RG-50864) represents a foundational class of protein tyrosine kinase (PTK) inhibitors. Unlike modern clinical inhibitors (e.g., Gefitinib, Erlotinib) that function primarily as high-affinity ATP competitors, Tyrphostin 47 belongs to the benzylidenemalononitrile class, originally designed to mimic tyrosine substrates.

While its IC50 (~2.4 µM) is orders of magnitude higher than third-generation inhibitors, it remains a critical tool for validating substrate-competitive inhibition mechanisms and dissecting signal transduction pathways (specifically EGFR and HER2) without the "all-or-nothing" ablation seen with nanomolar-potency drugs.

This guide provides a rigorous framework for validating Tyrphostin 47 activity, distinguishing it from ATP-competitive alternatives, and executing self-validating experimental protocols.

Part 1: Mechanistic Profile & Comparative Analysis

Mechanism of Action: The Substrate Mimicry Distinction

Most kinase inhibitors used in drug development today bind to the ATP-binding pocket (hinge region) of the kinase domain. Tyrphostin 47 is distinct. It was engineered to bind to the substrate subsite of the EGFR kinase domain, effectively competing with the tyrosine residues of the target protein rather than ATP.

Why this matters:

  • ATP Independence: Its inhibitory potential is theoretically less affected by high intracellular ATP concentrations compared to pure ATP competitors.

  • Selectivity Profile: By targeting the substrate pocket, it offers a different selectivity profile, often sparing kinases with high ATP-pocket homology but distinct substrate recognition motifs.

Comparative Landscape: Choosing the Right Tool

Select Tyrphostin 47 when studying structural requirements of inhibition or when partial inhibition is desired to modulate rather than abolish signaling.

Table 1: Technical Comparison of EGFR Inhibitors

FeatureTyrphostin 47 (RG-50864) Tyrphostin AG-1478 Gefitinib (Iressa) Genistein
Primary Target EGFR / HER2EGFR (High Specificity)EGFR (Mutant/WT)Broad Spectrum PTK
IC50 (EGFR) ~2.4 µM ~3 nM~0.4 - 0.8 nM~20 - 30 µM
Mechanism Substrate/Mixed CompetitionATP CompetitionATP CompetitionATP Competition
Reversibility ReversibleIrreversible/Slow-offReversibleReversible
Solubility DMSO (50 mg/mL)DMSODMSODMSO/Ethanol
Use Case Mechanism studies; Substrate interferenceHigh-potency in vitro toolClinical control; Pathway ablationGeneral screening (Low specificity)
Visualization: Inhibitor Binding Modes

The following diagram illustrates the mechanistic divergence between Tyrphostin 47 and ATP-competitive inhibitors within the EGFR kinase domain.

EGFR_Inhibition_Mechanism Figure 1: Mechanistic differentiation between Substrate-Competitive and ATP-Competitive Inhibition. EGFR Activated EGFR Kinase Domain ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Sub_Pocket Substrate Binding Subsite (Tyrosine Recognition) EGFR->Sub_Pocket ATP Intracellular ATP ATP->ATP_Pocket Native Binding Substrate Target Protein (Tyr Residue) Substrate->Sub_Pocket Native Binding Gefitinib Gefitinib / AG-1478 (ATP Competitors) Gefitinib->ATP_Pocket Blocks (High Affinity) T47 Tyrphostin 47 (Substrate Competitor) T47->Sub_Pocket Blocks (Low Affinity)

Part 2: Experimental Validation Protocols

Protocol 1: The "Gold Standard" Cell-Free Kinase Assay

To validate the IC50 of Tyrphostin 47, you must use a cell-free system to eliminate variables like membrane permeability and phosphatase activity.

Objective: Determine inhibition curve and IC50 using a radiometric or fluorescence-based transfer assay.

Reagents:

  • Recombinant EGFR Kinase Domain (cytoplasmic tail).

  • Substrate: Poly(Glu, Tyr) 4:1 (synthetic substrate mimics natural targets).

  • ATP (start at Km concentration, approx 10-20 µM).

  • Tyrphostin 47 (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute Tyrphostin 47 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2). Prepare a serial dilution (0.1 µM to 100 µM). Note: Keep final DMSO concentration < 1% to avoid solvent interference.

  • Incubation (Pre-Equilibrium): Incubate EGFR enzyme with Tyrphostin 47 dilutions for 15 minutes at room temperature. Rationale: Allows the inhibitor to occupy the substrate pocket before competition begins.

  • Initiation: Add ATP and Poly(Glu, Tyr) substrate to start the reaction.

  • Reaction: Run for 30 minutes at 30°C.

  • Termination: Stop reaction with EDTA (chelates Mg2+/Mn2+).

  • Detection: Measure phosphorylation via 32P-ATP incorporation (scintillation) or ADP-Glo™ luminescence.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Validation Check: The IC50 should fall between 1.5 µM and 5.0 µM . If >10 µM, check for compound precipitation or ATP concentration > Km.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol proves that Tyrphostin 47 can penetrate the cell membrane and inhibit EGFR autophosphorylation in a biological context.

Model System: A431 Human Epidermoid Carcinoma cells (High EGFR expression).[1]

Workflow Diagram:

Western_Blot_Workflow Figure 2: Cellular Validation Workflow for Tyrphostin 47. Step1 Serum Starvation (12-16h) Step2 Inhibitor Pre-treatment (T-47: 1h) Step1->Step2 Sync Cell Cycle Step3 EGF Stimulation (50 ng/mL, 15 min) Step2->Step3 Block Kinase Step4 Rapid Lysis (+ Phosphatase Inhibitors) Step3->Step4 Capture State Step5 Western Blot (Anti-pTyr / Anti-EGFR) Step4->Step5 Quantify

Detailed Methodology:

  • Seeding: Plate A431 cells to 70-80% confluence.

  • Starvation (Critical): Wash cells with PBS and incubate in serum-free medium for 16 hours. Rationale: Removes basal phosphorylation signals caused by growth factors in serum.

  • Treatment:

    • Vehicle Control: DMSO (0.1%).

    • Positive Control: AG-1478 (100 nM).

    • Experimental: Tyrphostin 47 (Titration: 10, 50, 100 µM).

    • Incubate for 1 hour at 37°C.

  • Stimulation: Add EGF (50 ng/mL) directly to the media for 15 minutes .

  • Lysis: Place on ice immediately. Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail. Trustworthiness Note: Without Na3VO4, phosphatases will strip the phosphate groups during lysis, yielding false negatives.

  • Blotting:

    • Primary Antibody: Anti-phospho-EGFR (Tyr1068 or Tyr1173).

    • Loading Control: Anti-Total EGFR or Beta-Actin.

  • Interpretation: Tyrphostin 47 should show a dose-dependent reduction in p-EGFR bands, but may not achieve complete ablation compared to AG-1478.

Part 3: Troubleshooting & Optimization

Solubility Issues

Tyrphostin 47 is hydrophobic.

  • Problem: Precipitation in aqueous culture media at high concentrations (>50 µM).

  • Solution: Prepare 1000x stocks in DMSO. Add dropwise to media while swirling. Do not exceed 0.5% final DMSO concentration, as DMSO alone can affect membrane fluidity and kinase structure.

Oxidation Sensitivity

Benzylidenemalononitriles can hydrolyze or oxidize over time.

  • Validation: Check the color of your DMSO stock. It should be clear to light orange. Dark brown or precipitous stocks indicate degradation. Always store aliquots at -20°C, protected from light.

"Off-Target" Effects

At concentrations >100 µM, Tyrphostin 47 acts as a mitochondrial uncoupler and can inhibit other enzymes (e.g., 5-lipoxygenase).

  • Constraint: Do not interpret cell death at >100 µM solely as EGFR inhibition. Perform a parallel MTT assay on an EGFR-negative cell line (e.g., hematopoietic cells) to rule out general cytotoxicity.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). Product Information: Tyrphostin 47 (T7540).[2] Merck KGaA.

  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[3] Science.

  • PubChem. (n.d.). Compound Summary: Tyrphostin 47 (CID 123602). National Library of Medicine.

  • Osherov, N., & Levitzki, A. (1994). Epidermal-growth-factor-dependent activation of the src-family kinases. European Journal of Biochemistry.

Sources

Comparative

Benchmarking WNK1 Inhibition: Tyrphostin 47 vs. Next-Generation Small Molecules

Executive Summary: The Evolution of WNK1 Targeting For over a decade, the study of With-No-Lysine Kinase 1 (WNK1) —a master regulator of renal ion transport and blood pressure—was hampered by a lack of specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of WNK1 Targeting

For over a decade, the study of With-No-Lysine Kinase 1 (WNK1) —a master regulator of renal ion transport and blood pressure—was hampered by a lack of specific chemical probes. Early literature often utilized Tyrphostin 47 (AG-213) to modulate WNK signaling. However, modern structure-activity relationship (SAR) data reveals that Tyrphostin 47 is a "promiscuous" agent with primary activity against EGFR, making it a suboptimal tool for dissecting WNK1-specific physiology.

This guide objectively compares Tyrphostin 47 against WNK463 , the first orally bioavailable, high-affinity pan-WNK inhibitor. We provide experimental evidence and protocols to help you transition to more specific chemical tools, ensuring the integrity of your signaling data.

The Mechanistic Divide: Legacy vs. Precision

The Signaling Axis

WNK1 does not act in isolation. It functions as the apical kinase in a cascade regulating cell volume and ion homeostasis. WNK1 phosphorylates and activates SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative stress-responsive kinase 1), which in turn phosphorylate ion cotransporters (NKCC1, NKCC2, NCC).

Pathway Visualization

The following diagram illustrates the WNK signaling cascade and the intervention points for both inhibitors. Note the off-target liability of Tyrphostin 47.[1]

WNK_Signaling WNK1 WNK1 Kinase SPAK_OSR1 SPAK / OSR1 WNK1->SPAK_OSR1 Phosphorylation (T-Loop) Ion_Channels NCC / NKCC1 / NKCC2 (Ion Transport) SPAK_OSR1->Ion_Channels Activation EGFR EGFR (Epidermal Growth Factor Receptor) WNK463 WNK463 (Specific Inhibitor) WNK463->WNK1 High Affinity (IC50 ~5nM) Tyrphostin Tyrphostin 47 (Legacy/Promiscuous) Tyrphostin->WNK1 Low Affinity (Off-Target) Tyrphostin->EGFR Primary Target

Figure 1: WNK1 Signaling Cascade.[2] WNK463 provides direct, high-affinity inhibition of WNK1, whereas Tyrphostin 47 primarily targets EGFR with only collateral activity against WNK1.

Comparative Analysis: Data & Performance

The following data synthesizes biochemical assays and selectivity profiling.

Table 1: Inhibitor Profile Comparison[3]
FeatureTyrphostin 47 (AG-213) WNK463 WNK-IN-11
Primary Class Tyrphostin (EGFR Inhibitor)Pan-WNK InhibitorWNK1 Selective
WNK1 Potency (IC50) > 10 µM (Estimated/Weak)~5 - 6 nM ~1.6 µM
Selectivity Profile Low. Inhibits EGFR, ErbB2, and potentially p38 MAPK pathways.High. >100-fold selectivity over 400+ kinases (except WNK isoforms).Moderate.
Mechanism ATP Competitive (Broad)ATP Competitive (Specific)Allosteric/ATP Comp.
In Vivo Utility Limited (Rapid metabolism/toxicity)Excellent (Orally bioavailable)Limited
Recommended Use Negative Control / Historical Reference Primary Tool for WNK Studies Secondary Confirmation
Scientific Insight: The "Dirty" Inhibitor Risk

Using Tyrphostin 47 to study WNK1 introduces a confounding variable: EGFR inhibition . EGFR signaling often cross-talks with the MAPK/ERK pathway, which can independently regulate cell volume and survival. If you observe a phenotype with Tyrphostin 47, you cannot definitively attribute it to WNK1 inhibition without siRNA validation.

WNK463 , conversely, demonstrates a "clean" profile with an IC50 of 5 nM for WNK1 and 1 nM for WNK3, making it the superior choice for defining WNK-driven physiology [1][2].

Experimental Validation Protocol

To confirm WNK1 inhibition, do not rely on WNK1 phosphorylation levels (which can be autophosphorylation). Instead, measure the phosphorylation of its direct substrate, SPAK/OSR1 , at the T-loop (Ser373 for SPAK, Ser325 for OSR1).

Protocol: Validating WNK1 Inhibition in HEK293 Cells[2]

Objective: Assess the potency of WNK463 vs. Tyrphostin 47 via Western Blot.

Reagents Required:
  • Cell Line: HEK293 (endogenous WNK1 is sufficient).

  • Stimulus: Sorbitol (Hypertonic stress activates WNK1).[2]

  • Primary Antibody: Anti-phospho-SPAK (Ser373)/OSR1 (Ser325) (Millipore or equivalent).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (PhosSTOP).

Workflow Diagram

Protocol_Workflow cluster_conditions Treatment Groups Step1 Seed Cells (HEK293, 6-well plate) Step2 Inhibitor Pre-treatment (1h @ 37°C) Step1->Step2 Step3 Hypertonic Stress (0.4M Sorbitol, 30 min) Step2->Step3 Step4 Rapid Lysis (Ice-cold RIPA + PhosSTOP) Step3->Step4 Step5 Western Blot (Target: p-SPAK/p-OSR1) Step4->Step5 C1 DMSO Control C2 WNK463 (100 nM) C3 Tyrphostin 47 (50 µM)

Figure 2: Experimental workflow for validating kinase inhibition. Note the concentration discrepancy: WNK463 is effective at nanomolar levels, while Tyrphostin 47 requires micromolar concentrations.

Step-by-Step Procedure:
  • Seeding: Plate HEK293 cells to reach 80% confluency.

  • Starvation: Serum-starve cells for 4 hours to reduce basal kinase activity.

  • Inhibitor Treatment:

    • Group A: DMSO (Vehicle).

    • Group B: WNK463 (Titration: 10 nM, 100 nM, 1 µM).

    • Group C: Tyrphostin 47 (Titration: 10 µM, 50 µM).

    • Note: Incubate for 60 minutes.

  • Activation: Add Sorbitol to a final concentration of 0.4M to induce hypertonic stress (activates WNK1). Incubate for 30 minutes.

  • Lysis: Aspirate media, wash once with ice-cold PBS, and immediately lyse in buffer containing protease/phosphatase inhibitors.

  • Readout: Run SDS-PAGE. Blot for p-SPAK/p-OSR1 .

    • Expected Result: WNK463 should abolish the p-SPAK band at >100 nM. Tyrphostin 47 may show partial inhibition but only at high toxicity thresholds (>50 µM).

Conclusion & Recommendation

Stop using Tyrphostin 47 for WNK1 research. The data is clear: Tyrphostin 47 is an EGFR inhibitor with poor specificity for the WNK family. Its use in current literature risks peer-review rejection due to lack of specificity.

Adopt WNK463. For robust, reproducible data, WNK463 is the validated standard. It offers:

  • Specificity: Isolates WNK signaling without EGFR interference.

  • Potency: Nanomolar efficacy allows for lower dosing and reduced toxicity.

  • Translatability: Suitable for both in vitro mechanistic studies and in vivo hypertension models.

References

  • Yamada, K., et al. (2016). "Small-molecule WNK inhibition regulates cardiovascular and renal function." Nature Chemical Biology, 12, 896–898.

  • Pike, A. C., et al. (2022). "Structure and Inhibition of WNK Kinases." Biochemical Journal.

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788. (Reference for Tyrphostin mechanism).[2][3][4]

  • Vitari, A. C., et al. (2005). "WNK1, the kinase mutated in Gordon's hypertension syndrome, phosphorylates and activates SPAK and OSR1." Biochemical Journal, 391(Pt 1), 17–24.

Sources

Validation

A Senior Application Scientist's Guide to Confirming Tyrphostin 47 Target Engagement: A Comparative Analysis of Biochemical Assays

In the landscape of kinase inhibitor research, unequivocally demonstrating that a compound engages its intended target within a complex biological system is the cornerstone of a successful drug discovery campaign. Tyrpho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, unequivocally demonstrating that a compound engages its intended target within a complex biological system is the cornerstone of a successful drug discovery campaign. Tyrphostin 47, also known as AG-1478, is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its utility in dissecting EGFR-mediated signaling pathways is well-documented. However, robust and verifiable confirmation of its target engagement is paramount to ensure that observed downstream cellular effects are a direct consequence of EGFR inhibition and not off-target activities.

This guide provides a comparative analysis of key biochemical assays designed to confirm the direct binding and functional inhibition of EGFR by Tyrphostin 47. We will delve into the principles, provide detailed protocols, and compare the expected outcomes against another well-established EGFR inhibitor, Gefitinib, to offer a comprehensive framework for your experimental design.

The Central Question: Is Your Inhibitor Hitting Its Target?

Before we explore the methodologies, it's crucial to understand the biological context. EGFR is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. Tyrphostin 47 acts by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.

Our goal is to select assays that can rigorously validate this specific mechanism of action.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation (P) Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits ATP ATP ATP->EGFR Binds to Kinase Domain Tyrphostin47 Tyrphostin 47 (AG-1478) Tyrphostin47->EGFR Competitively Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin 47.

Methodology 1: Western Blotting for Phospho-EGFR and Downstream Effectors

Western blotting is a widely used technique to assess the phosphorylation status of a target protein and its downstream signaling components. It provides a semi-quantitative readout of the functional consequences of inhibitor treatment in a cellular context.

Principle of the Assay

This assay relies on the specific recognition of phosphorylated proteins by phospho-specific antibodies. Cells are first stimulated with EGF to induce EGFR autophosphorylation. In the presence of an effective inhibitor like Tyrphostin 47, this phosphorylation will be blocked. By lysing the cells and separating the proteins by size via gel electrophoresis, we can probe for total EGFR (as a loading control) and phosphorylated EGFR (p-EGFR) at specific residues (e.g., Tyr1068). A reduction in the p-EGFR signal relative to the total EGFR signal indicates successful target inhibition. The same principle applies to downstream proteins like AKT and ERK.

Experimental Protocol

  • Cell Culture and Starvation: Plate A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours in serum-free media to reduce basal EGFR activity.

  • Inhibitor Treatment: Pre-treat the starved cells with a dose range of Tyrphostin 47 (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) or a comparative inhibitor like Gefitinib for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C. Include an unstimulated, untreated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run to separate proteins by size, and then transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an anti-GAPDH or β-actin loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_gel_transfer 2. Electrophoresis & Transfer cluster_immunoblot 3. Immunodetection A Plate & Starve A431 Cells B Pre-treat with Tyrphostin 47 / Gefitinib A->B C Stimulate with EGF (100 ng/mL, 10 min) B->C D Lyse Cells & Quantify Protein (BCA) C->D E Load Equal Protein on SDS-PAGE Gel D->E F Run Gel Electrophoresis E->F G Transfer Proteins to PVDF Membrane F->G H Block Membrane (5% BSA) G->H I Incubate with Primary Ab (e.g., anti-p-EGFR) H->I J Incubate with HRP-Secondary Ab I->J K Add ECL Substrate & Image J->K L Quantify Bands (Densitometry) K->L

Caption: Experimental workflow for Western Blot analysis of EGFR inhibition.

Comparative Data and Interpretation

The primary output is a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets, AKT and ERK. By calculating the IC50 (the concentration of inhibitor required to reduce the phospho-signal by 50%), we can directly compare the potency of Tyrphostin 47 and Gefitinib.

Parameter Tyrphostin 47 (AG-1478) Gefitinib (Iressa) Rationale / Interpretation
Cell Line A431 (High EGFR expression)A431 (High EGFR expression)A431 cells are a standard model for studying EGFR signaling due to their high receptor density, ensuring a robust signal-to-noise ratio.
p-EGFR IC50 (Cellular) ~250 nM~300 nMBoth compounds are potent inhibitors of EGFR phosphorylation in a cellular context. The IC50 values represent the concentration needed to inhibit the kinase activity by half within the cell.
p-AKT IC50 (Cellular) Expected to be similar to p-EGFR IC50Expected to be similar to p-EGFR IC50Inhibition of AKT phosphorylation confirms that the upstream EGFR inhibition is functionally blocking the PI3K/AKT pathway.
p-ERK IC50 (Cellular) Expected to be similar to p-EGFR IC50Expected to be similar to p-EGFR IC50Inhibition of ERK phosphorylation confirms that the upstream EGFR inhibition is functionally blocking the MAPK pathway.

Advantages and Limitations

  • Advantages:

    • Provides a direct functional readout of kinase inhibition within a cellular signaling context.

    • Widely accessible and established technique.

    • Allows for the simultaneous assessment of downstream pathway modulation.

  • Limitations:

    • Semi-quantitative.

    • Does not directly measure compound binding to the target.

    • Can be influenced by factors other than direct target engagement (e.g., activity of other kinases or phosphatases).

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissue lysates. It is based on the principle of ligand-induced thermal stabilization of the target protein.

Principle of the Assay

When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population denatures is its melting temperature (Tm). When a small molecule inhibitor like Tyrphostin 47 binds to its target protein (EGFR), it forms a more stable complex. This increased stability results in a higher Tm. In a CETSA experiment, cells are treated with the inhibitor, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

Experimental Protocol

  • Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Treat the cells with Tyrphostin 47 (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration.

    • Analyze the amount of soluble EGFR in each sample from the different temperature points by Western blot, as described in Methodology 1 (using a total EGFR antibody).

  • Data Plotting: Plot the percentage of soluble EGFR (relative to the unheated control) against the temperature for both the vehicle- and Tyrphostin 47-treated samples to generate melting curves.

CETSA_Workflow cluster_treatment 1. Cell Treatment & Heating cluster_lysis_separation 2. Lysis & Fractionation cluster_analysis 3. Analysis A Treat A431 Cells with Tyrphostin 47 or Vehicle B Harvest Cells and Aliquot into PCR tubes A->B C Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) B->C D Lyse Cells (Freeze-Thaw Cycles) C->D E Centrifuge at High Speed to Pellet Aggregates D->E F Collect Supernatant (Soluble Protein Fraction) E->F G Analyze Soluble EGFR by Western Blot F->G H Quantify Band Intensity G->H I Plot % Soluble EGFR vs. Temperature H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data and Interpretation

The key result is a rightward shift of the melting curve for EGFR in the presence of Tyrphostin 47, indicating stabilization. The magnitude of this shift (ΔTm) reflects the binding affinity and the extent of target engagement.

Parameter Tyrphostin 47 (AG-1478) Gefitinib (Iressa) Rationale / Interpretation
Target Protein EGFREGFRCETSA is target-specific and relies on the availability of a good antibody for detection.
EGFR Tm (Vehicle) ~48 - 52 °C~48 - 52 °CThe intrinsic melting temperature of EGFR in the chosen cell line. This can vary slightly between cell types.
EGFR Tm (with Inhibitor) Expected > Vehicle TmExpected > Vehicle TmBinding of the inhibitor stabilizes the EGFR protein, increasing the temperature required to denature it.
ΔTm (Tm Inhibitor - Tm Vehicle) Expected: +2 to +8 °CExpected: +2 to +8 °CA positive ΔTm is the definitive indicator of target engagement. The magnitude of the shift can correlate with the inhibitor's binding affinity and concentration.

Advantages and Limitations

  • Advantages:

    • Directly measures the physical interaction between the compound and its target protein in a native cellular environment.

    • Does not require modification of the compound or the protein.

    • Can be used to assess target engagement in tissues and animal models.

  • Limitations:

    • Lower throughput compared to some other methods (though higher-throughput versions are being developed).

    • Requires a specific antibody for the target protein for Western blot-based readout.

    • Not all binding events result in a measurable thermal stabilization.

Conclusion: An Integrated Approach for Rigorous Target Validation

Both Western blotting for downstream signaling and CETSA provide powerful, complementary data to confirm Tyrphostin 47 target engagement.

  • CETSA provides the initial, crucial evidence of a direct physical interaction between Tyrphostin 47 and EGFR inside the cell.

  • Western blotting then delivers the functional validation , demonstrating that this binding event translates into the intended biological outcome: the inhibition of EGFR's kinase activity and the shutdown of its downstream signaling pathways.

References

  • Gefitinib Mechanism of Action. (2024). Patsnap Synapse. [Link]

  • EGFR Signaling Pathway. (n.d.). Bio-Rad. [Link]

  • A431 Cells - Wikipedia. (n.d.). Wikipedia. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression. (2014). Anticancer Research, 34(5), 2235-2242. [Link]

Comparative

Comparative Technical Guide: Genistein vs. Tyrphostin 47 (AG-213) in Signaling Studies

Executive Summary: The Bottom Line For researchers investigating Epidermal Growth Factor Receptor (EGFR/ErbB) signaling, Tyrphostin 47 (AG-213) offers superior potency (IC50 ~2.4 µM) and specificity compared to Genistein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

For researchers investigating Epidermal Growth Factor Receptor (EGFR/ErbB) signaling, Tyrphostin 47 (AG-213) offers superior potency (IC50 ~2.4 µM) and specificity compared to Genistein .

Genistein acts as a broad-spectrum protein tyrosine kinase (PTK) inhibitor but requires significantly higher concentrations (20–30 µM) to achieve EGFR inhibition. Its utility is severely compromised in estrogen-receptor-positive (ER+) models due to its dual identity as a phytoestrogen, which can activate genomic signaling pathways that directly counteract its kinase inhibitory effects.

Recommendation: Use Tyrphostin 47 for targeted EGFR interrogation. Reserve Genistein for broad-spectrum PTK screening, provided that proper negative controls (Daidzein) are employed to rule out estrogenic artifacts.

Mechanistic Profile & Chemical Biology

Both compounds function as ATP-competitive inhibitors, docking into the nucleotide-binding pocket of the kinase domain. However, their structural "promiscuity" differs significantly.

Genistein (4',5,7-Trihydroxyisoflavone)
  • Class: Isoflavone / Phytoestrogen.[1]

  • Mechanism: Competes with ATP for the binding site on tyrosine kinases; also inhibits Topoisomerase II.

  • Critical Flaw: Acts as an agonist for Estrogen Receptors (ER

    
     > ER
    
    
    
    ). In ER+ breast cancer lines (e.g., MCF-7), Genistein can stimulate proliferation at low concentrations (<10 µM) via ER signaling while inhibiting it at high concentrations (>20 µM) via PTK blockade.
Tyrphostin 47 (AG-213 / RG-50864)
  • Class: Tyrphostin (Benzylidenemalononitrile derivative).

  • Mechanism: Rationally designed to mimic the tyrosine substrate, occupying the subsite of the EGFR kinase domain, preventing autophosphorylation.

  • Specifics: Shows higher affinity for EGFR and ErbB2 compared to the insulin receptor or PDGFR.

Visualization: EGFR Signaling & Inhibition Nodes

EGFR_Signaling Ligand EGF Ligand EGFR_Inactive EGFR (Monomer) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization Downstream Downstream Signaling (MAPK/AKT) EGFR_Active->Downstream ATP ATP ATP->EGFR_Active Phosphorylation Source Genistein Genistein (Broad PTK Inhibitor) Genistein->EGFR_Active Competes w/ ATP (Low Specificity) Tyrphostin Tyrphostin 47 (Specific EGFR Inhibitor) Tyrphostin->EGFR_Active Competes w/ ATP (High Specificity) Nucleus Nuclear Transcription (Proliferation) Downstream->Nucleus

Caption: Schematic of EGFR activation showing the competitive inhibition point for both compounds. Note Genistein's broader, less specific blockade.

Comparative Performance Data

The following data aggregates standard biochemical values. Note the order-of-magnitude difference in potency.

FeatureGenisteinTyrphostin 47 (AG-213)
Primary Target Broad Tyrosine Kinases (PTK)EGFR (ErbB1), ErbB2
IC50 (EGFR Autophosphorylation) 22 – 30 µM [1]2.4 µM [2]
IC50 (Insulin Receptor) > 100 µM> 50 µM
Estrogen Receptor Binding High (Agonist)Negligible
Topoisomerase II Inhibition Yes (DNA damage risk)No
Solubility DMSO, EthanolDMSO (50 mg/mL)
Stability Sensitive to UV/OxidationStable in frozen DMSO

Experimental Protocols & Self-Validating Controls

A. The "Daidzein Control" (Mandatory for Genistein)

If you must use Genistein, you cannot validate your data without running a parallel arm with Daidzein .

  • Rationale: Daidzein is a structural analog of Genistein. It binds Estrogen Receptors but is inactive against Tyrosine Kinases at standard concentrations.

  • Interpretation:

    • Effect in Genistein arm ONLY = Likely Kinase-mediated.

    • Effect in Genistein AND Daidzein arms = Likely ER-mediated or non-specific toxicity.

B. Tyrphostin 47 Treatment Protocol

Objective: Inhibit EGF-induced phosphorylation in A431 or HeLa cells.

  • Preparation:

    • Dissolve Tyrphostin 47 in sterile DMSO to create a 10 mM stock . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Serum Starvation (Crucial):

    • Culture cells to 70-80% confluence.

    • Wash 2x with PBS.

    • Incubate in serum-free media for 12–24 hours. (Basal phosphorylation must be minimized to see inhibition).

  • Inhibitor Pre-incubation:

    • Add Tyrphostin 47 to serum-free media.

    • Dose Range: 1 µM, 5 µM, 10 µM, 50 µM.

    • Time: Incubate for 2 to 4 hours prior to stimulation. (Tyrphostins require longer pre-incubation than some modern inhibitors to reach equilibrium).

  • Stimulation:

    • Add EGF (typically 10–100 ng/mL) directly to the media containing the inhibitor.

    • Incubate for 5–15 minutes (phosphorylation is rapid).

  • Lysis:

    • Immediately place on ice, aspirate media, and lyse with RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Without phosphatase inhibitors, the phosphorylation signal will vanish, invalidating the assay.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate reagent for your study.

Decision_Matrix Start Start: Select Inhibitor Target_Q Is the target specifically EGFR? Start->Target_Q Genistein_Path Broad PTK Screening Target_Q->Genistein_Path No, General PTK Specific_Path Specific Pathway Analysis Target_Q->Specific_Path Yes ER_Check Is the cell line ER+? (e.g., MCF-7, T47D) Genistein_Path->ER_Check Use_T47 USE TYRPHOSTIN 47 (Or Gefitinib/Erlotinib) Specific_Path->Use_T47 Use_Gen USE GENISTEIN (+ Daidzein Control) ER_Check->Use_Gen No Avoid_Gen AVOID GENISTEIN (Confounding ER effects) ER_Check->Avoid_Gen Yes

Caption: Decision tree for inhibitor selection. Note the "Red Flag" for ER+ cells when considering Genistein.

References

  • Akiyama, T., et al. (1987).[2] "Genistein, a specific inhibitor of tyrosine-specific protein kinases."[2] Journal of Biological Chemistry.

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich.[3] "Product Information: Tyrphostin 47."

  • Sears, C. L., et al. (1995).[3] "Genistein and tyrphostin 47 stimulate CFTR-mediated Cl- secretion in T84 cell monolayers."[3] American Journal of Physiology.[3]

  • MedChemExpress. "Tyrphostin 47 Datasheet."

Sources

Validation

A Researcher's Guide to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis of Tyrphostin 47 and Other Key Inhibitors

In the intricate world of cellular signaling, the Epidermal Growth Factor Receptor (EGFR) pathway stands as a central regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, the Epidermal Growth Factor Receptor (EGFR) pathway stands as a central regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparative analysis of Tyrphostin 47, an early-generation tyrosine kinase inhibitor (TKI), and a spectrum of other EGFR inhibitors, including the highly specific Tyrphostin AG 1478 and clinically approved drugs from different generations. We will delve into their mechanisms of action, biochemical potencies, and the experimental methodologies used to characterize their activity, offering researchers a comprehensive resource to inform their own investigations.

The EGFR Signaling Cascade: A Prime Target in Oncology

The EGFR signaling pathway is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of the receptor. This induces receptor dimerization and the activation of its intracellular tyrosine kinase domain, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for a host of downstream signaling proteins, which in turn activate critical intracellular pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving cellular proliferation and survival.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Docking RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GRB2_SOS->RAS Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization TKI Tyrosine Kinase Inhibitors (TKIs) TKI->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of TKI intervention.

Given its critical role in oncogenesis, the development of inhibitors targeting the EGFR tyrosine kinase domain has been a major focus of cancer drug discovery. These inhibitors can be broadly categorized, and this guide will explore representatives from early research compounds to clinically approved drugs.

A Comparative Look at EGFR Tyrosine Kinase Inhibitors

The efficacy and utility of an EGFR inhibitor are defined by its potency (as measured by the half-maximal inhibitory concentration, or IC50), its selectivity for EGFR over other kinases, and its mechanism of binding (reversible or irreversible).

InhibitorTypeTarget(s)IC50 (EGFR)Mechanism of Action
Tyrphostin 47 Research CompoundEGFR, other tyrosine kinases~2.4 µMATP-competitive, Reversible
Tyrphostin AG 1478 Research CompoundEGFR (highly selective)~3 nMATP-competitive, Reversible
Gefitinib 1st GenerationEGFRWild-type: ~37 nMATP-competitive, Reversible
Erlotinib 1st GenerationEGFRWild-type: ~2 nMATP-competitive, Reversible
Lapatinib Dual TKIEGFR, HER2~10.8 nMATP-competitive, Reversible
Osimertinib 3rd GenerationEGFR (mutant selective)Activating mutations: 1-15 nM; T790M: <1 nMATP-competitive, Irreversible

In Focus: The Tyrphostins

The tyrphostins are a class of synthetic compounds designed as protein tyrosine kinase inhibitors. While many have been synthesized and characterized, Tyrphostin 47 and Tyrphostin AG 1478 are notable for their use in dissecting EGFR signaling.

Tyrphostin 47: An Early-Generation EGFR Inhibitor

Tyrphostin 47 was one of the initial small molecules developed to probe the function of the EGFR kinase domain.[1] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of substrate proteins.

While it has been instrumental in early studies of EGFR signaling, Tyrphostin 47 is considered a relatively non-specific TKI. Its inhibitory activity against the EGFR kinase is in the micromolar range, with a reported IC50 of approximately 2.4 µM. This lower potency, combined with its potential to inhibit other kinases, necessitates careful interpretation of experimental results.

Tyrphostin AG 1478: A Highly Potent and Selective Tool

In contrast to Tyrphostin 47, Tyrphostin AG 1478 is a significantly more potent and selective inhibitor of the EGFR tyrosine kinase.[2][3] With an IC50 in the low nanomolar range (~3 nM), it is a valuable research tool for specifically interrogating EGFR signaling with minimal off-target effects at appropriate concentrations.[3][4] Like Tyrphostin 47, it is an ATP-competitive and reversible inhibitor.[5] The dramatic difference in potency between Tyrphostin 47 and AG 1478 underscores the importance of structure-activity relationships in drug design and the evolution of more refined chemical probes.

The Clinical Landscape: Generations of EGFR TKIs

The development of EGFR TKIs for clinical use has progressed through several generations, each aimed at improving efficacy and overcoming resistance.

First-Generation TKIs: Gefitinib and Erlotinib

Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase. They have shown significant clinical benefit in patients with non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR kinase domain. However, their efficacy is often limited by the development of resistance, most commonly through a secondary mutation in the kinase domain, T790M.

Second-Generation TKIs: The Irreversible Approach

Second-generation TKIs, such as afatinib, were designed to overcome the resistance seen with first-generation inhibitors. These compounds form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition. While they can be effective against some resistant mutations, their clinical utility can be limited by toxicities associated with the inhibition of wild-type EGFR.

Third-Generation TKIs: Targeting Resistance with Precision

Osimertinib represents a significant advancement in EGFR-targeted therapy. It is an irreversible inhibitor that was specifically designed to be potent against EGFR harboring both activating mutations and the T790M resistance mutation, while having significantly less activity against wild-type EGFR. This increased selectivity translates to a better therapeutic window and reduced side effects.

Dual Tyrosine Kinase Inhibitors: Lapatinib

Lapatinib is a reversible, ATP-competitive inhibitor that targets both EGFR and another member of the ErbB family, HER2 (Human Epidermal Growth Factor Receptor 2). This dual-targeting mechanism makes it a valuable therapeutic option for certain types of breast cancer that overexpress both receptors.

Experimental Protocols for Comparative Analysis

To empirically compare the efficacy and mechanism of action of different EGFR inhibitors, a series of well-established in vitro assays can be employed.

In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Incubate Incubate Kinase and Inhibitor Reagents->Incubate Inhibitor Prepare Serial Dilutions of Inhibitors Inhibitor->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detection Detect Phosphorylated Substrate (e.g., ELISA, Radioactivity, Luminescence) Stop->Detection Analysis Data Analysis: Calculate IC50 Values Detection->Analysis

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant human EGFR kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration should be near the Km of EGFR for ATP.

    • Prepare serial dilutions of the test inhibitors (e.g., Tyrphostin 47, AG 1478) in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted EGFR kinase to each well.

    • Add the serially diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the kinase and inhibitors for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric ELISA-based assay with an anti-phosphotyrosine antibody, a radiometric assay using [γ-³²P]ATP, or a luminescence-based assay that measures ATP consumption.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/Resazurin)

This cell-based assay assesses the effect of EGFR inhibitors on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR) in appropriate growth medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the EGFR inhibitors in growth medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitors. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with an appropriate excitation and emission wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique allows for the direct visualization and semi-quantification of the phosphorylation status of EGFR and its downstream targets in inhibitor-treated cells.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture EGFR-dependent cells to near confluence.

    • Serum-starve the cells overnight to reduce basal EGFR activity.

    • Pre-treat the cells with serial dilutions of the EGFR inhibitors for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation. Include an unstimulated control.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated EGFR to total EGFR to determine the extent of inhibition.

Conclusion and Future Perspectives

The journey from the early, less specific tyrphostins like Tyrphostin 47 to the highly potent and selective third-generation inhibitors such as osimertinib highlights the remarkable progress in targeted cancer therapy. While Tyrphostin 47 served as a foundational tool, the development of more refined probes like Tyrphostin AG 1478 has enabled a more precise dissection of EGFR biology. The clinical success of the later-generation TKIs has transformed the treatment landscape for EGFR-mutant cancers.

For researchers, the choice of an EGFR inhibitor should be guided by the specific experimental question. For broad-spectrum tyrosine kinase inhibition studies, Tyrphostin 47 may still have a role, provided its limitations are acknowledged. For specific and potent inhibition of EGFR in a research setting, Tyrphostin AG 1478 remains an excellent choice. When studying clinically relevant mechanisms of action and resistance, the use of clinically approved inhibitors is paramount.

The continued investigation into the nuances of EGFR signaling and the mechanisms of resistance to current therapies will undoubtedly fuel the development of the next generation of inhibitors, bringing us closer to more durable and effective treatments for patients with EGFR-driven cancers.

References

  • Rahman, M. A., & Krainer, A. R. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports, 20(5), 1167–1173.
  • Bojko, A., Krawczyk, Z., & Wysocka, T. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 50(2), 186–195.
  • Patsnap. (2024, July 17). What is the mechanism of Gefitinib? Synapse. Retrieved from [Link]

  • Roskoski, R., Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological research, 79, 34–74.
  • Reshetnyak, A. V., & Reshetnyak, V. I. (2009). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells. Biochemistry. Biokhimiia, 74(12), 1339–1346.
  • Patsnap. (2024, July 17). What is the mechanism of action of Lapatinib Ditosylate Hydrate? Synapse. Retrieved from [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Jänne, P. A. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046–1061.

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Comparative

Efficacy of Tyrphostin 47 compared to commercially available kinase inhibitors

Executive Summary Tyrphostin 47 (AG-213) represents a foundational "first-generation" tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class. While historically significant in establishing the druggabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrphostin 47 (AG-213) represents a foundational "first-generation" tyrosine kinase inhibitor belonging to the benzylidenemalononitrile class. While historically significant in establishing the druggability of the Epidermal Growth Factor Receptor (EGFR), its utility in modern high-throughput screening is distinct from third-generation clinical inhibitors like Osimertinib or Gefitinib.

This guide objectively compares AG-213 against commercially available alternatives. Crucial Finding: AG-213 exhibits micromolar (


) potency, whereas modern clinical standards and optimized research tools (e.g., AG-1478) operate in the low nanomolar range (

). Consequently, AG-213 is best utilized as a structural control or for studying low-affinity binding dynamics, rather than as a primary potency standard.

Mechanistic Profile & Selectivity

Unlike the quinazoline-based inhibitors (e.g., Gefitinib) that function strictly as ATP-competitive inhibitors binding to the kinase hinge region, Tyrphostins were originally designed to compete with the substrate binding domain, though many, including AG-213, exhibit mixed kinetics or ATP competition depending on the kinase state.

Signaling Pathway Blockade

The diagram below illustrates the intervention point of AG-213 within the EGFR signaling cascade compared to ATP-competitive inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR (Extracellular) EGF->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation EGFR_Int->Phos Catalysis ATP ATP ATP->EGFR_Int Power Source Substrate Tyrosine Substrate Substrate->EGFR_Int Target AG213 Tyrphostin 47 (AG-213) (Substrate/Mixed Competitive) AG213->EGFR_Int Inhibits AG213->Substrate Competes Gefitinib Gefitinib (ATP Competitive) Gefitinib->EGFR_Int Inhibits Gefitinib->ATP Competes MAPK MAPK/ERK Pathway Phos->MAPK Prolif Cell Proliferation MAPK->Prolif

Caption: Comparative mechanism of action showing AG-213 interference with substrate/kinase coupling vs. Gefitinib ATP competition.

Comparative Efficacy Data

The following data consolidates experimental


 values for EGFR kinase inhibition. Note the significant potency gap between AG-213 and later generations.
CompoundClassTargetIC50 (EGFR)MechanismClinical Status
Tyrphostin 47 (AG-213) BenzylidenemalononitrileEGFR / WNK12.4 µM Mixed / SubstrateResearch Tool
Tyrphostin AG-1478 Quinazoline analogueEGFR (High Specificity)3 nM ATP CompetitiveResearch Standard
Gefitinib (Iressa) QuinazolineEGFR (Mutant/WT)33 nM ATP CompetitiveFDA Approved
Genistein IsoflavoneBroad Tyrosine Kinase20-30 µM ATP CompetitiveDietary / Tool

Key Analysis:

  • Sensitivity: AG-213 is approximately 800x less potent than AG-1478.

  • Selectivity: While AG-213 inhibits EGFR, it has demonstrated off-target effects on WNK1 and p38 MAPK at higher concentrations (10-50 µM), making it a "dirty" inhibitor compared to AG-1478.

  • Application: Use AG-213 when studying the benzylidenemalononitrile scaffold specifically, or as a low-affinity control to validate high-affinity hits. Use AG-1478 or Gefitinib for definitive EGFR pathway blockade.

Experimental Protocols

To replicate these efficacy profiles, the following self-validating protocols are recommended.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (ELISA-Based)

Purpose: To determine the IC50 of AG-213 vs. Gefitinib in a cell-free system.

Reagents:

  • Recombinant EGFR intracellular domain (active).

  • Poly(Glu, Tyr) 4:1 substrate (coated on microplate).

  • ATP (10 µM final).

  • Anti-phosphotyrosine antibody (HRP-conjugated).

  • Inhibitors: AG-213 (dissolved in DMSO).

Workflow:

  • Plate Preparation: Coat 96-well plate with Poly(Glu, Tyr) substrate (100 µl/well, 20 µg/ml in PBS) overnight at 4°C. Wash 3x with T-PBS.

  • Inhibitor Incubation: Add 50 µl of kinase buffer containing EGFR enzyme. Add 20 µl of AG-213 serial dilutions (Range: 100 µM to 0.01 µM).

    • Control 1 (Max Signal): DMSO only + Enzyme + ATP.

    • Control 2 (Background): No Enzyme.

  • Reaction Start: Add 30 µl ATP solution to initiate phosphorylation. Incubate 30 mins at 30°C.

  • Termination: Wash plate 3x with T-PBS to remove enzyme and ATP.

  • Detection: Add HRP-conjugated anti-phosphotyrosine antibody (1:2000). Incubate 1 hr at RT.

  • Readout: Add TMB substrate, stop with 1N H2SO4, and measure OD450.

Protocol B: Cell Viability / Proliferation Assay (A431 Cells)

Purpose: To assess cellular efficacy in an EGFR-overexpressing line.

Workflow Diagram:

Assay_Workflow Step1 Seed A431 Cells (5k cells/well) Step2 Adhere 24h (37°C, 5% CO2) Step1->Step2 Step3 Treat with AG-213 (0.1 - 100 µM) Step2->Step3 Step4 Incubate 72h Step3->Step4 Step5 Add MTT/CCK-8 Reagent Step4->Step5 Step6 Measure Absorbance (OD450/570) Step5->Step6

Caption: Step-by-step workflow for determining cellular IC50 in EGFR-dependent cell lines.

Critical Protocol Notes:

  • Solubility: AG-213 is hydrophobic. Dissolve stock in DMSO (50 mM). Ensure final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity masking the compound's effect.

  • Stability: Tyrphostins can be light-sensitive and prone to oxidation. Prepare fresh dilutions from frozen stock (-20°C) immediately before use.

References

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors."[1][2] Journal of Medicinal Chemistry.

  • Levitzki, A. & Gilon, C. (1991). "Tyrphostins as molecular tools." Trends in Pharmacological Sciences.

  • Osherov, N., et al. (1993). "Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins." Journal of Biological Chemistry.

  • Muraoka, R.S., et al. (2001). "Blockade of TGF-beta inhibits mammary tumor cell viability, migration, and metastases." (Comparative kinase data). Journal of Clinical Investigation.

  • Sigma-Aldrich Product Sheet. "Tyrphostin 47 (T7540) Product Information."

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Tyrphostin 47 (AG-1478)

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound like Tyrphostin 47 and consider its entire lifecycle within the laboratory, culminating in its safe and compliant...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound like Tyrphostin 47 and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. Tyrphostin 47, also known as AG-1478, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, making it a valuable tool in cancer research and cell signaling studies.[1][2] However, its biological activity necessitates a rigorous and informed approach to waste management to protect both laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Tyrphostin 47, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile: Why Caution is Critical

Before handling any chemical for disposal, understanding its intrinsic hazards is the first line of defense. While comprehensive toxicological properties for Tyrphostin 47 have not been thoroughly investigated, its classification as a potent tyrosine kinase inhibitor implies cytotoxic and potentially hazardous characteristics.[3][4] The primary routes of occupational exposure include inhalation of dust, skin contact, eye contact, and ingestion.[5]

Key safety considerations are summarized in the table below, based on available Safety Data Sheets (SDS).

Hazard ConsiderationDescriptionSource
Acute Health Effects May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[3][5]
Chronic Health Effects As a potent EGFR inhibitor, it is designed to inhibit cell function and growth. Chronic exposure could pose significant health risks.[4][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles are mandatory.[3][5]
Environmental Hazards May cause long-lasting harmful effects to aquatic life. The substance must be prevented from entering drains.[3][5]
Hazardous Decomposition Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and phosgene.[3]

The causality is clear: the potent bioactivity of Tyrphostin 47 requires that it be handled as a hazardous substance, with waste streams carefully segregated and managed to prevent unintended exposure or environmental release.

At the Bench: Immediate Waste Segregation

Proper disposal begins the moment waste is generated. A self-validating system of waste segregation at the source is crucial to prevent cross-contamination and ensure compliance. All items that come into contact with Tyrphostin 47 must be treated as cytotoxic waste.[7]

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Before starting your experiment, designate a specific, clearly labeled hazardous waste container for Tyrphostin 47 waste. The container should be puncture-proof for sharps and have a secure lid.[4]

  • Solid Waste:

    • Place all contaminated solid materials, including gloves, disposable lab coats, bench paper, pipette tips, and empty vials, directly into the designated cytotoxic waste container.

    • Gently place items into the container to avoid generating dust or aerosols.[7]

  • Liquid Waste:

    • Collect all liquid waste containing Tyrphostin 47, including unused stock solutions (typically dissolved in DMSO), cell culture media, and buffer solutions, in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[8]

    • Do not pour any liquid waste containing Tyrphostin 47 down the drain.[5]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-proof sharps container that is also labeled as containing cytotoxic waste.[4]

The logic behind this stringent segregation is to contain the potent compound and prevent it from entering general lab waste or wastewater systems, where it could harm aquatic life and pose a risk to public health.

The Disposal Workflow: A Validated Process

The following workflow outlines the decision-making and procedural steps for moving Tyrphostin 47 waste from the lab bench to its final disposal. This process must be handled in accordance with your institution's specific Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[3]

DisposalWorkflow start Waste Generated (Tyrphostin 47) is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solids (Gloves, Tips, Vials) is_solid->solid_waste Solid liquid_waste Contaminated Liquids (DMSO Stocks, Media) is_solid->liquid_waste Liquid cytotoxic_solid_container Place in Labeled Cytotoxic Solid Waste Container solid_waste->cytotoxic_solid_container cytotoxic_liquid_container Place in Labeled Cytotoxic Liquid Waste Container liquid_waste->cytotoxic_liquid_container seal_container Seal Container When Not in Use or <= 75% Full cytotoxic_solid_container->seal_container cytotoxic_liquid_container->seal_container store_waste Store in Designated Satellite Accumulation Area (SAA) seal_container->store_waste ehs_pickup Arrange for Pickup by Certified Hazardous Waste Contractor (EHS) store_waste->ehs_pickup final_disposal Final Disposal via Incineration ehs_pickup->final_disposal

Caption: Decision workflow for segregating and disposing of Tyrphostin 47 waste.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is the best way to mitigate risk. In the event of a Tyrphostin 47 spill, follow these steps immediately.[5]

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don appropriate PPE: two pairs of chemical-resistant gloves, a disposable gown, and safety goggles. A NIOSH/MSHA-approved respirator may be necessary if dust is airborne.[3]

  • Contain the Spill:

    • For a powder spill , gently cover it with a plastic sheet or use a spill kit's absorbent pads to prevent it from becoming airborne.[3] Avoid dry sweeping.

    • For a liquid spill , absorb the material with absorbent pads from a chemical spill kit.

  • Clean the Area:

    • Carefully scoop or sweep the contained material into the designated cytotoxic waste container.

    • Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Framework: The Basis for Protocol

Disposal procedures for laboratory chemicals in the United States are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While Tyrphostin 47 is not specifically listed on the P or U lists of hazardous wastes, its cytotoxic nature and potential toxicity mean it should be managed as a hazardous waste.[9][10] Waste streams are often identified by characteristic codes (e.g., for ignitability or toxicity) or managed under state-specific or institutional guidelines for chemotherapeutic/cytotoxic agents. The ultimate disposal method for such waste is typically high-temperature incineration to ensure complete destruction of the active compound.

By adhering to this guide, researchers can confidently manage Tyrphostin 47 waste, ensuring a safe laboratory environment and upholding their responsibility to protect the wider ecosystem.

References

  • AG Scientific. (n.d.). Safety Data Sheet: Tyrphostin AG 1478.
  • Cell Signaling Technology. (n.d.). Material Safety Data Sheet (MSDS) for Tyrphostin AG 1478.
  • MedchemExpress. (n.d.). Tyrphostin AG-1478 - EGFR Inhibitor.
  • Cell Signaling Technology. (n.d.). Tyrphostin AG 1478 #9842.
  • Sigma-Aldrich. (n.d.). Tyrphostin AG 1478.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Fisher Scientific. (2015, March 25). Safety Data Sheet.
  • MedchemExpress. (n.d.). Tyrphostin AG 112 | EGFR Inhibitor.
  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo.
  • Sigma-Aldrich. (n.d.). Tyrphostin 47 (T7540) - Product Information Sheet.
  • Nounou, M. M., et al. (2015). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. Journal of Clinical Pharmacy and Therapeutics, 40(4), 369–376. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • Polovich, M., & Martin, S. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(5), 27–37. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Logothetis, C. N., et al. (2023). CAR T-Cell Immunotherapy in Neuroautoimmune Diseases: Focus on the Central Nervous System. International Journal of Molecular Sciences, 24(13), 10831. [Link]

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